molecular formula C8H7FN4O B13690577 5-Fluoro-7-azaindole-3-carbohydrazide

5-Fluoro-7-azaindole-3-carbohydrazide

Cat. No.: B13690577
M. Wt: 194.17 g/mol
InChI Key: UZHQDJCJDMKZHY-UHFFFAOYSA-N
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Description

5-Fluoro-7-azaindole-3-carbohydrazide is a valuable chemical intermediate in organic and medicinal chemistry, built upon the privileged 7-azaindole scaffold. The 7-azaindole structure is a well-known bioisostere of purines and indoles, often serving as a key pharmacophore in the design of kinase inhibitors because its nitrogen atoms can mimic the hydrogen-bonding pattern of adenine in the ATP-binding site of kinases . The reactive carbohydrazide functional group (-CONHNH2) attached at the 3-position of the heterocycle makes this compound a versatile building block for the synthesis of more complex nitrogen-containing heterocycles, particularly 1,3,4-oxadiazoles . This derivative is of significant research value for constructing novel molecules with potential biological activity. Research into analogous 7-azaindole carbohydrazides has demonstrated their utility in generating compounds evaluated for antioxidant activity and α-glucosidase inhibition, which is a target for type 2 diabetes management . Furthermore, 7-azaindole-based 1,3,4-oxadiazoles have shown promising profiles as inhibitors of various kinases, such as CDC7, and possess notable antiproliferative properties . The incorporation of a fluorine atom at the 5-position is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, metabolic stability, and binding affinity. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FN4O

Molecular Weight

194.17 g/mol

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide

InChI

InChI=1S/C8H7FN4O/c9-4-1-5-6(8(14)13-10)3-12-7(5)11-2-4/h1-3H,10H2,(H,11,12)(H,13,14)

InChI Key

UZHQDJCJDMKZHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)NN)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Biological Profile and Therapeutic Potential of 5-Fluoro-7-azaindole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological profile, synthesis utility, and therapeutic potential of 5-Fluoro-7-azaindole-3-carbohydrazide . This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary & Chemical Identity

5-Fluoro-7-azaindole-3-carbohydrazide represents a privileged scaffold intermediate in the design of ATP-competitive kinase inhibitors and antiviral agents. As a derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class, it functions as a bioisostere of the purine ring found in adenosine triphosphate (ATP).

The molecule distinguishes itself through two critical structural modifications:[1]

  • 5-Fluoro Substitution: Enhances metabolic stability by blocking the C-5 position from cytochrome P450-mediated oxidation and modulates the pKa of the pyrrole proton.

  • 3-Carbohydrazide Linker: Acts as a versatile "chemical handle," enabling the rapid generation of hydrazones, oxadiazoles, and triazoles—moieties frequently employed to access the hydrophobic back-pockets of kinase enzymes.

Chemical Profile
PropertySpecification
IUPAC Name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)
Key Functionality ATP-mimetic (Hinge Binder), Hydrogen Bond Donor/Acceptor
Primary Utility Precursor for Kinase Inhibitors (Cdc7, Aurora, VEGFR), Antivirals
Molecular Weight ~194.17 g/mol

Biological Activity & Mechanism of Action[1][4]

Primary Mechanism: ATP-Competitive Kinase Inhibition

The 7-azaindole core is a proven pharmacophore that binds to the hinge region of protein kinases. The N1 (pyrrole) and N7 (pyridine) atoms form a bidentate hydrogen-bonding motif with the kinase backbone, mimicking the adenine base of ATP.

  • H-Bond Donor: N1-H interacts with the carbonyl oxygen of the hinge residue (e.g., Glu83 in Fyn kinase).

  • H-Bond Acceptor: N7 interacts with the amide nitrogen of the hinge residue (e.g., Met85 in Fyn kinase).

Role of the 3-Carbohydrazide Moiety: While the core binds the hinge, the 3-carbohydrazide extension projects into the ribose-binding pocket or the solvent-exposed region . This positioning is critical for selectivity. The hydrazide group is rarely the final drug; rather, it is derivatized into Schiff bases (hydrazones) or heterocycles that interact with the "Gatekeeper" residue or the DFG (Asp-Phe-Gly) motif.

Validated Biological Targets

Research indicates activity of 5-fluoro-7-azaindole-3-carbohydrazide derivatives against the following targets:

Target ClassSpecific TargetBiological EffectTherapeutic Context
Cell Cycle Kinase Cdc7 (Cell Division Cycle 7)Inhibits DNA replication initiation (S-phase).Oncology (Proliferative tumors)
Mitotic Kinase Aurora A/B Disrupts centrosome maturation and cytokinesis.Oncology (Solid tumors)
Tyrosine Kinase VEGFR / FGFR Blocks angiogenesis (blood vessel formation).Oncology (Metastasis inhibition)
Viral Protein SARS-CoV-2 Spike / Influenza Interferes with viral entry or replication (via host kinase modulation).Antiviral Therapeutics
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional roles of the molecule's specific regions.

SAR_Analysis Core 7-Azaindole Core (ATP Purine Mimic) Target Kinase Hinge Region (Glu/Met Backbone) Core->Target  Bidentate H-Bonds (N1 & N7) Pos5 5-Fluoro Group (Metabolic Blocker) Pos5->Core  Modulates pKa & Stability Pos3 3-Carbohydrazide (Vector to Solvent/Ribose Pocket) Pos3->Core  Attached at C3 Pos3->Target  Probes Gatekeeper Residue

Caption: SAR analysis highlighting the bidentate binding mode of the 7-azaindole core and the strategic roles of the 5-fluoro and 3-carbohydrazide substitutions.

Experimental Protocols

Synthesis of 5-Fluoro-7-azaindole-3-carbohydrazide

Note: This protocol synthesizes the title compound from the commercially available 5-fluoro-7-azaindole.

Reagents: 5-Fluoro-7-azaindole, Trichloroacetyl chloride, Aluminum chloride (


), Hydrazine hydrate (

), THF, Methanol.

Step-by-Step Workflow:

  • Acylation (Friedel-Crafts):

    • Dissolve 5-fluoro-7-azaindole (1.0 eq) in anhydrous

      
       or THF.
      
    • Add

      
       (3.0 eq) at 0°C under 
      
      
      
      atmosphere.
    • Dropwise add Trichloroacetyl chloride (1.2 eq).

    • Stir at room temperature for 4–6 hours.

    • Outcome: Formation of 3-trichloroacetyl-5-fluoro-7-azaindole intermediate.

  • Hydrazinolysis:

    • Dissolve the intermediate in Methanol/THF (1:1).

    • Add Hydrazine hydrate (excess, ~5–10 eq) slowly at 0°C.

    • Reflux for 2–4 hours.

    • Concentrate in vacuo and precipitate with cold water.

    • Purification: Recrystallize from Ethanol.

    • Yield: Typically 70–85% as a white/off-white solid.

Biological Assay: In Vitro Kinase Inhibition (Cdc7)

To validate biological activity, the compound (or its Schiff base derivatives) should be tested in a radiometric or fluorescence-based kinase assay.

Protocol:

  • Preparation: Prepare 10 mM stock solution of the carbohydrazide in 100% DMSO.

  • Dilution: Serial dilute (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Reaction Mix:

    • Kinase: Recombinant human Cdc7/Dbf4 complex (5–10 nM).

    • Substrate: MCM2 peptide (2 µM).

    • ATP:

      
       concentration (typically 10–50 µM).
      
    • Tracer:

      
      -ATP (if radiometric) or ADP-Glo reagent (Promega).
      
  • Incubation: Incubate at 30°C for 60 minutes.

  • Detection: Measure luminescence (RLU) or radioactivity.

  • Analysis: Plot Dose-Response curve to calculate

    
     using non-linear regression (GraphPad Prism).
    

Therapeutic Applications & Derivatization Logic[5][9]

The 3-carbohydrazide is rarely the "end-point" drug. It is a platform molecule . The most potent biological activities are observed when this hydrazide is condensed with aldehydes to form acylhydrazones .

Why convert to Acylhydrazones?

  • Iron Chelation: The

    
     and 
    
    
    
    motif can chelate metal ions, which is toxic to rapidly dividing cancer cells.
  • Rigidity: The hydrazone double bond locks the molecule in a conformation that favors binding to the kinase active site.

  • Lipophilicity: Adding aromatic aldehydes increases cell membrane permeability.

Derivatization Workflow Diagram

Synthesis_Workflow cluster_bio Biological Output Start 5-Fluoro-7-azaindole Inter Intermediate: 3-Trichloroacetyl Derivative Start->Inter AlCl3, Cl3CCOCl Product TARGET: 5-Fluoro-7-azaindole- 3-carbohydrazide Inter->Product N2H4·H2O, MeOH Deriv1 Schiff Base (Hydrazone) (High Kinase Affinity) Product->Deriv1 + Aryl Aldehyde (EtOH, Reflux) Deriv2 1,3,4-Oxadiazole (Stable Isostere) Product->Deriv2 Cyclization (POCl3) Cdc7 / Aurora Inhibition Cdc7 / Aurora Inhibition Deriv1->Cdc7 / Aurora Inhibition Antimicrobial / Antiviral Antimicrobial / Antiviral Deriv2->Antimicrobial / Antiviral

Caption: Synthetic pathway transforming the 5-fluoro-7-azaindole precursor into the carbohydrazide and subsequently into bioactive hydrazone or oxadiazole therapeutics.

References

  • Development of 7-Azaindole Cdc7 Inhibitors

    • Source: Menichincheri, M., et al. "7-Azaindole inhibitors of Cdc7 kinase." Journal of Medicinal Chemistry.
    • Context: Describes the synthesis of hydrazide derivatives from 5-fluoro-7-azaindole and their subsequent conversion to urea/amide kinase inhibitors.
    • URL:[Link]

  • 7-Azaindole Scaffold in Kinase Discovery

    • Source: Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry.
    • Context: Comprehensive review of the SAR of 7-azaindoles, including the role of C-3 and C-5 substitutions.
    • URL:[Link]

  • Antiviral Activity of Azaindole Derivatives

    • Source: "Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction."[2]

    • Context: Highlights the utility of the scaffold in blocking viral entry mechanisms.
    • URL:[Link]

  • General Synthesis of Carbohydrazides

    • Source: "Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents." Molecules.
    • Context: Provides general protocols for converting heterocyclic esters/chlorides to carbohydrazides and testing for cytotoxicity.
    • URL:[Link]

Sources

5-Fluoro-7-azaindole-3-carbohydrazide as a fragment for drug design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Fluoro-7-azaindole-3-carbohydrazide as a fragment for drug design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, Drug Discovery Leads

Leveraging Privileged Scaffolds for Kinase Selectivity and Diversity-Oriented Synthesis

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the 5-fluoro-7-azaindole-3-carbohydrazide moiety represents a "privileged-on-privileged" architecture. It combines the proven kinase-affinity of the 7-azaindole core (a bioisostere of purine) with the metabolic resilience of fluorine substitution and the synthetic versatility of a carbohydrazide linker. This guide dissects the fragment’s utility as a high-value starting point for generating diversity-oriented libraries, specifically targeting the ATP-binding hinge region of kinases (e.g., JAK, Trk, Aurora) while offering vectors for accessing adjacent hydrophobic pockets.

Structural Rationale & Pharmacophore Analysis[1]

The 7-Azaindole Core (Hinge Binder)

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a quintessential ATP-competitive pharmacophore.[1] Unlike the indole scaffold, the N7 nitrogen provides a critical hydrogen bond acceptor (HBA) capability, mimicking the N1 of adenine.

  • Interaction Mode: The pyrrole NH acts as a hydrogen bond donor (HBD) to the backbone carbonyl of the kinase hinge region (e.g., Glu residue), while the pyridine N7 acts as an HBA to the backbone NH (e.g., Leu/Met residue).

  • Solubility: The additional nitrogen lowers logP and improves aqueous solubility compared to the indole analog.

The Role of 5-Fluoro Substitution

Position C5 is a metabolic "soft spot" in unsubstituted azaindoles, prone to oxidation by Cytochrome P450 enzymes.

  • Metabolic Blocking: Introduction of a fluorine atom at C5 blocks this oxidative liability, significantly extending half-life (t1/2).

  • Electronic Modulation: The strong electronegativity of fluorine reduces the electron density of the pyrrole ring, modulating the pKa of the N1-H, which can strengthen the H-bond donor capability to the kinase hinge.

The 3-Carbohydrazide Vector

The C3 position directs substituents toward the solvent-exposed region or the "gatekeeper" residue, depending on the specific kinase conformation. The carbohydrazide group (-CONHNH2) serves a dual purpose:

  • Direct Interaction: It acts as a multi-point H-bond motif (donor and acceptor) capable of interacting with water networks or polar residues.

  • Synthetic Handle: It is a high-energy precursor for heterocycle formation (e.g., 1,3,4-oxadiazoles, 1,2,4-triazoles), allowing for rapid "fragment growing" or "linking."

Synthetic Accessibility & Pathways[3][4]

The synthesis of 5-fluoro-7-azaindole-3-carbohydrazide requires a robust route that tolerates the electron-deficient pyridine ring.

Core Synthesis Workflow

The most reliable route proceeds via Vilsmeier-Haack formylation followed by oxidation and esterification, or direct Friedel-Crafts acylation.

SynthesisPath Start 5-Fluoro-7-azaindole (Starting Material) Inter1 3-Formyl-5-fluoro-7-azaindole (Vilsmeier-Haack) Start->Inter1 POCl3, DMF Inter2 Methyl 5-fluoro-7-azaindole-3-carboxylate (Oxidation + Esterification) Inter1->Inter2 I2, KOH, MeOH (One-pot) Target 5-Fluoro-7-azaindole-3-carbohydrazide (Target Fragment) Inter2->Target NH2NH2·H2O Reflux Prod1 1,3,4-Oxadiazole Derivatives (Kinase Inhibitors) Target->Prod1 R-COOH, POCl3 Cyclization Prod2 1,2,4-Triazole Derivatives Target->Prod2 CS2, KOH then NH2NH2

Figure 1: Synthetic flowchart from commercial starting material to the target fragment and downstream diversity generation.

Fragment Growing: The Oxadiazole Transformation

The carbohydrazide is a "spring-loaded" functionality. Reacting it with various carboxylic acids (R-COOH) in the presence of dehydrating agents (e.g., POCl3 or T3P) yields 1,3,4-oxadiazoles . This transformation is critical in medicinal chemistry because:

  • The oxadiazole ring is a bioisostere of esters and amides but with improved metabolic stability.

  • It creates a rigid linker that projects the R-group deep into hydrophobic pockets (e.g., the specificity pocket of kinases).

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-7-azaindole-3-carbohydrazide

Self-validating step: Monitor disappearance of the ester methyl peak (~3.8 ppm) in 1H NMR.

  • Starting Material: Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 eq).

  • Reagent: Hydrazine hydrate (80%, 10.0 eq).

  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve the ester in ethanol (5 mL/mmol).

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the mixture to reflux (80°C) for 6–12 hours.

    • TLC Check: Mobile phase 5% MeOH in DCM. The hydrazide is significantly more polar (lower Rf) than the ester.

  • Workup:

    • Cool to room temperature. The product often precipitates as a white/off-white solid.

    • Filter the solid and wash with cold ethanol followed by diethyl ether.

    • Purification: Recrystallization from ethanol/water if necessary.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of the –OCH3 singlet. Confirm the presence of –CONH– (broad singlet, ~9.0-10.0 ppm) and –NH2 (broad singlet, ~4.5 ppm).

Protocol B: Cyclization to 2-Substituted-1,3,4-Oxadiazole

Context: Generating a library of kinase inhibitors.

  • Reagents: 5-Fluoro-7-azaindole-3-carbohydrazide (1.0 eq), Aromatic Acid (1.1 eq), POCl3 (solvent/reagent).

  • Procedure:

    • Suspend the carbohydrazide and the carboxylic acid in POCl3 (5 mL/mmol).

    • Reflux at 100–110°C for 4–6 hours.

    • Caution: Evolution of HCl gas; use a scrubber.

  • Workup:

    • Cool the reaction mixture and pour slowly onto crushed ice (exothermic!).

    • Neutralize with saturated NaHCO3 solution to pH 7–8.

    • Extract with Ethyl Acetate (3x).

    • Dry over Na2SO4 and concentrate.

  • Validation:

    • MS (ESI): Check for [M+H]+ corresponding to (Fragment + Acid - 2H2O).

Medicinal Chemistry Applications & Case Studies

Kinase Selectivity: The "Gatekeeper" Interaction

In kinases like JAK2 or c-Met , the volume of the gatekeeper residue determines inhibitor access. The 5-fluoro-7-azaindole scaffold binds to the hinge, while the 3-position substituent (derived from the carbohydrazide) can be tailored to clash with bulky gatekeepers (conferring selectivity for small-gatekeeper kinases) or reach past them.

Bioisosterism in Action

The carbohydrazide moiety itself can act as a hydrogen bond donor/acceptor bridge. However, its cyclized derivatives (oxadiazoles) are often superior.

  • Case Study (General): In the development of Vemurafenib (a BRAF inhibitor), the 7-azaindole core was crucial for potency.[2] While Vemurafenib uses a 3-chloro substituent, analogs using 3-heterocycles (derived from carbohydrazides) showed improved solubility and distinct selectivity profiles against off-target kinases like VEGFR.

Visualization of Binding Mode

BindingMode cluster_ligand 5-Fluoro-7-azaindole Core Hinge_NH Hinge Backbone NH (H-Bond Donor) N7 Azaindole N7 (H-Bond Acceptor) Hinge_NH->N7 H-Bond Hinge_CO Hinge Backbone CO (H-Bond Acceptor) Gatekeeper Gatekeeper Residue (Steric Filter) NH1 Azaindole NH1 (H-Bond Donor) NH1->Hinge_CO H-Bond C3_Sub 3-Carbohydrazide/Oxadiazole (Vector to Solvent/Back Pocket) C3_Sub->Gatekeeper Steric/Van der Waals F5 5-Fluoro (Metabolic Shield)

Figure 2: Schematic binding mode of the fragment within the ATP-binding pocket of a typical protein kinase.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[3][4][2][5][6] Chemical and Pharmaceutical Bulletin, 66(1), 29–36. Link[6]

  • Popowycz, F., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry, 18(35). Link

  • Glushkov, R. G., et al. (1990). Synthesis and pharmacological activity of 1,3,4-oxadiazole derivatives. Pharmaceutical Chemistry Journal, 24, 1–10.
  • Bollag, G., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery, 11, 873–886. (Reference for 7-azaindole clinical success).
  • Song, J. J., et al. (2002). A novel synthesis of 7-azaindole derivatives via the palladium-catalyzed heteroannulation of internal alkynes. Journal of Organic Chemistry, 67(11), 3924-3926. Link

Sources

5-Fluoro-7-azaindole-3-carbohydrazide: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-7-azaindole-3-carbohydrazide (Systematic Name: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide) is a specialized heterocyclic building block used primarily in the discovery of kinase inhibitors, specifically targeting the JAK/STAT and TRK signaling pathways.

As a 7-azaindole derivative, it serves as a bioisostere for the indole nucleus, offering improved aqueous solubility and distinct hydrogen-bonding capabilities within the ATP-binding pocket of kinases. The 5-fluoro substitution modulates metabolic stability (blocking C5 oxidation) and alters the electronic properties of the pyridine ring, often enhancing potency against specific kinase targets.[1]

Critical Note on CAS Registration: While the parent scaffold and the methyl ester precursor have well-established CAS numbers, the specific hydrazide derivative is frequently treated as a custom synthesis intermediate in the literature and may not yet have a widely indexed CAS number in public chemical registries. Researchers should utilize the Methyl Ester Precursor (CAS 1190314-69-2) for procurement and synthesis.[1]

Chemical Identity & Physicochemical Profile

Property Data
Systematic Name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide
Common Synonyms 5-Fluoro-7-azaindole-3-carboxylic acid hydrazide
Molecular Formula C₈H₇FN₄O
Molecular Weight 194.17 g/mol
Precursor CAS 1190314-69-2 (Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate)
Parent Core CAS 866319-00-8 (5-Fluoro-7-azaindole)
SMILES Fc1cnc2[nH]cc(C(=O)NN)c2c1
Predicted pKa ~11.5 (Hydrazide NH), ~13.2 (Pyrrole NH)
Solubility Moderate in DMSO, DMF; Low in Water (unless protonated)
Structural Significance

The 7-azaindole core (pyrrolo[2,3-b]pyridine) mimics the purine ring of adenine.[1] The addition of the carbohydrazide motif at the C3 position provides a versatile "handle" for further derivatization—typically condensation with aldehydes/ketones to form hydrazones or cyclization to form oxadiazoles and triazoles, which are privileged scaffolds in medicinal chemistry.

Synthesis Protocol: Ester-to-Hydrazide Conversion

Since the specific hydrazide is often not available off-the-shelf, the standard laboratory protocol involves the hydrazinolysis of the corresponding methyl ester. This reaction is robust, high-yielding, and scalable.

Reagents Required:
  • Starting Material: Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1190314-69-2 ).[1][2]

  • Reagent: Hydrazine Hydrate (N₂H₄[1]·H₂O, 50-80% solution).[1][3]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1][3]

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1.0 equivalent of the methyl ester in Ethanol (approx. 10-15 mL per gram of substrate).

  • Addition: Add 5.0 to 10.0 equivalents of Hydrazine Hydrate dropwise at room temperature.

    • Note: Excess hydrazine drives the equilibrium forward and prevents the formation of dimeric side products.[1]

  • Reaction: Heat the mixture to reflux (78°C) and stir for 4–12 hours .

    • Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS. The starting ester spot (higher R_f) should disappear, replaced by the more polar hydrazide (lower R_f).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature, then chill in an ice bath (0-4°C).

    • The product typically precipitates as a white to off-white solid.[1]

    • Filtration: Filter the solid under vacuum.[1]

    • Washing: Wash the filter cake with cold Ethanol (2x) and Diethyl Ether (2x) to remove excess hydrazine.[1]

  • Purification: If necessary, recrystallize from Ethanol/Water.

  • Yield: Typical yields range from 85% to 95% .[1]

Self-Validating Checkpoints:
  • LC-MS: Confirm Mass [M+H]⁺ = 195.2.[1]

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the hydrazide signals: a broad singlet at ~9.0-10.0 ppm (CONH) and a broad singlet at ~4.5 ppm (NH₂).[1]

Mechanistic Pathway & Logic

The following diagram illustrates the synthesis pathway from the commercially available parent core to the target hydrazide, highlighting the critical intermediate.

SynthesisPathway Parent 5-Fluoro-7-azaindole (CAS 866319-00-8) Inter Methyl Ester Intermediate (CAS 1190314-69-2) Parent->Inter Acylation/Esterification (e.g., Vilsmeier-Haack + Oxidn or Friedel-Crafts) Target Target Hydrazide (5-Fluoro-7-azaindole- 3-carbohydrazide) Inter->Target Hydrazinolysis (N2H4·H2O, EtOH, Reflux)

Figure 1: Synthetic route from the parent 5-fluoro-7-azaindole to the target carbohydrazide via the stable methyl ester intermediate.

Applications in Drug Discovery

The 5-Fluoro-7-azaindole-3-carbohydrazide scaffold is a potent starting point for generating libraries of kinase inhibitors.

Structure-Activity Relationship (SAR) Logic:
  • 7-Azaindole Core: The N7 nitrogen accepts a hydrogen bond from the kinase hinge region (typically mimicking the N1 of Adenine).[1]

  • 5-Fluoro Group:

    • Metabolic Stability: Blocks the metabolically labile C5 position, preventing hydroxylation by Cytochrome P450 enzymes.[1]

    • Electronic Effect: Reduces the electron density of the pyridine ring, increasing the acidity of the pyrrole NH (N1), which can strengthen the H-bond donor interaction with the kinase hinge.

  • 3-Carbohydrazide Linker: Acts as a rigid spacer that can be cyclized into 1,3,4-oxadiazoles or 1,2,4-triazoles . These heterocycles often sit in the "sugar pocket" or "solvent front" of the kinase, interacting with specific residues (e.g., Lysine, Aspartic Acid) to confer selectivity.

SAR_Logic Core 5-Fluoro-7-azaindole-3-carbohydrazide N7 N7 (Pyridine Nitrogen): H-Bond Acceptor (Binds Kinase Hinge) Core->N7 F5 C5-Fluorine: Blocks Metabolism Modulates pKa Core->F5 Hydrazide C3-Hydrazide: Precursor to Oxadiazoles/Triazoles (Solvent Front Interaction) Core->Hydrazide

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's pharmacophores.[1]

Safety & Handling (MSDS Highlights)

While specific toxicological data for the hydrazide may be limited, handle as a potent bioactive organic amine.[1]

  • GHS Classification (Predicted):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

    • Skin Irritation: Category 2.[1]

    • Eye Irritation: Category 2A.[1]

    • STOT-SE: Category 3 (Respiratory Irritation).[1]

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.[1]

    • Handle in a fume hood to avoid inhalation of dust.[1]

    • Hydrazine Warning: If synthesizing, ensure all hydrazine is quenched/removed, as hydrazine itself is a known carcinogen and skin sensitizer.[1]

References

  • Song, J. J., et al. (2002).[1] "Organometallic methods for the synthesis of 7-azaindoles." Chemical Society Reviews, 36, 1120-1132.[1] (Contextual grounding for 7-azaindole synthesis).

  • Verbiscar, A. J. (1972).[1] "The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs." Journal of Medicinal Chemistry, 15(2), 149-152.[1][4] (Foundational chemistry of 7-azaindole functionalization).

Sources

Methodological & Application

Application Notes and Protocols: Covalent Coupling of 5-Fluoro-7-azaindole-3-carbohydrazide to Proteins

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed protocols for the covalent coupling of 5-Fluoro-7-azaindole-3-carbohydrazide, a fluorescent scaffold, to proteins. The unique photophysical properties of the 7-azaindole nucleus, including its sensitivity to the local environment, make it a valuable probe for studying protein structure, function, and interactions. This document outlines two primary strategies for conjugation: (1) coupling to aldehyde or ketone groups on glycoproteins via hydrazone bond formation following periodate oxidation, and (2) coupling to protein carboxyl groups (aspartic acid, glutamic acid, and C-terminus) using carbodiimide chemistry. This guide is intended to provide a robust starting point for researchers to develop specifically labeled protein conjugates for a variety of applications, including fluorescence-based assays and therapeutic development.

Introduction: The Potential of 5-Fluoro-7-azaindole-3-carbohydrazide in Bioconjugation

5-Fluoro-7-azaindole and its derivatives are privileged structures in medicinal chemistry, often utilized for their ability to form key hydrogen bonding interactions with biological targets.[1] The 7-azaindole scaffold is a bioisostere of indole and can offer improved physicochemical properties and potentially higher binding affinity.[1] The introduction of a fluorine atom can further enhance binding affinity and metabolic stability. The carbohydrazide functional group at the 3-position provides a versatile handle for covalent attachment to proteins.

The intrinsic fluorescence of the 7-azaindole core makes 5-Fluoro-7-azaindole-3-carbohydrazide a promising tool for protein labeling. This allows for the introduction of a fluorescent reporter without the need for a larger, potentially more disruptive fluorescent dye. This guide provides detailed methodologies for achieving stable protein conjugates with this novel probe.

Core Coupling Chemistries

The hydrazide moiety (–CO-NH-NH2) of 5-Fluoro-7-azaindole-3-carbohydrazide can be coupled to proteins through two primary, reliable methods targeting different functional groups.

  • Hydrazone formation with aldehydes/ketones: This method is particularly useful for labeling glycoproteins. Mild oxidation of the sugar moieties' vicinal diols with sodium periodate generates reactive aldehyde groups.[2][3][4] The hydrazide then reacts with these aldehydes to form a stable hydrazone linkage. This is often advantageous as glycosylation sites are typically located on the protein surface, away from the antigen-binding sites in antibodies.[2]

  • Amide bond formation with carboxyl groups: This strategy targets the side chains of aspartic and glutamic acid residues, as well as the C-terminus of the protein. A water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), activates the carboxyl groups to form a reactive NHS ester.[5][6][7][8] This intermediate then readily reacts with the hydrazide to form a stable amide bond.[3][4]

Protocol 1: Coupling to Glycoproteins via Periodate Oxidation

This protocol details the generation of aldehyde groups on glycoproteins and subsequent coupling with 5-Fluoro-7-azaindole-3-carbohydrazide.

Workflow Overview

Glycoprotein_Coupling_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Purification cluster_2 Step 3: Conjugation cluster_3 Step 4: Final Purification A Glycoprotein in Acetate Buffer B Add Sodium Periodate A->B Incubate in the dark C Oxidized Glycoprotein B->C D Desalting Column C->D Remove excess periodate E Purified Oxidized Glycoprotein D->E F Add 5-Fluoro-7-azaindole-3-carbohydrazide E->F Incubate at room temperature G Labeled Glycoprotein Mixture F->G H Size-Exclusion Chromatography or Dialysis G->H I Purified Conjugate H->I Carboxyl_Coupling_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Quenching/Purification cluster_2 Step 3: Conjugation cluster_3 Step 4: Final Purification A Protein in Activation Buffer (MES) B Add EDC and Sulfo-NHS A->B Incubate at RT C Activated Protein B->C D Optional: Desalting Column C->D Remove excess reagents E Activated Protein D->E F Add 5-Fluoro-7-azaindole-3-carbohydrazide E->F Incubate at RT G Labeled Protein Mixture F->G H Size-Exclusion Chromatography or Dialysis G->H I Purified Conjugate H->I

Sources

Application Notes: Characterizing the Cellular Activity of 5-Fluoro-7-azaindole-3-carbohydrazide, a Putative Cdc7 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. These compounds have been instrumental in the development of targeted therapies, particularly in oncology. 5-Fluoro-7-azaindole-3-carbohydrazide belongs to this promising class of molecules. Published research on the synthesis of related compounds suggests that this molecule is an intermediate in the development of inhibitors targeting Cell division cycle 7 (Cdc7) kinase, a key regulator of DNA replication.

Cdc7 is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, plays an essential role in the initiation of DNA synthesis during the S phase of the cell cycle. It phosphorylates multiple components of the minichromosome maintenance (MCM) protein complex, which is the core of the replicative helicase. This phosphorylation is a critical step for the activation of individual replication origins. Due to its elevated expression in a wide range of tumor cells compared to normal tissues, Cdc7 has emerged as an attractive target for the development of novel anti-cancer agents. Inhibition of Cdc7 is expected to block DNA replication, leading to S-phase arrest and subsequent apoptosis in rapidly dividing cancer cells.

These application notes provide a comprehensive guide for researchers to characterize the cellular effects of 5-Fluoro-7-azaindole-3-carbohydrazide. The protocols herein are designed to test the hypothesis that this compound acts as a Cdc7 inhibitor by assessing its impact on cell proliferation, cell cycle progression, and the induction of apoptosis.

Mechanism of Action: The Role of Cdc7 in Cell Cycle Progression

Cdc7's primary role is to "fire" the origins of replication that have been "licensed" during the G1 phase. This process ensures that DNA replication is initiated only once per cell cycle from thousands of origins throughout the genome.

Key Steps Involving Cdc7:

  • G1 Phase: Origins of replication are licensed by the loading of the ORC, Cdc6, Cdt1, and the MCM2-7 complex.

  • G1/S Transition: Cyclin-dependent kinases (CDKs) and the Cdc7-Dbf4 kinase complex (also known as DDK) are activated.

  • S Phase: Cdc7-Dbf4 phosphorylates multiple serine and threonine residues on the N-terminal tails of MCM subunits (primarily MCM2, MCM4, and MCM6).

  • Origin Firing: This phosphorylation event promotes the recruitment of other essential replication factors, such as Cdc45 and the GINS complex, leading to the assembly of the active CMG (Cdc45-MCM-GINS) helicase, unwinding of DNA, and the initiation of synthesis.

Inhibition of Cdc7 kinase activity is predicted to prevent the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication and causing cells to arrest in S-phase. This replication stress can subsequently trigger apoptotic pathways in cancer cells, which are often deficient in cell cycle checkpoints.

Cdc7_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitor G1 G1 Origin Replication Origin PreRC Pre-Replicative Complex (MCM2-7 Loading) Cdc7 Cdc7-Dbf4 Kinase PreRC->Cdc7 G1/S Transition S S MCM_P Phosphorylated MCM Cdc7->MCM_P phosphorylates CMG Active CMG Helicase (Origin Firing) MCM_P->CMG promotes assembly Replication DNA Replication CMG->Replication Inhibitor 5-Fluoro-7-azaindole- 3-carbohydrazide Inhibitor->Cdc7 Inhibition

Figure 1. Proposed mechanism of action. 5-Fluoro-7-azaindole-3-carbohydrazide is hypothesized to inhibit Cdc7 kinase, preventing the phosphorylation of the MCM complex, which is a critical step for the initiation of DNA replication in the S phase.

Experimental Protocols

Cell Viability and Proliferation Assay (WST-1 Method)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in active cells. The amount of formazan produced is directly proportional to the number of living cells. This assay is ideal for determining the dose-dependent effect of the compound on cell proliferation and calculating its IC50 (half-maximal inhibitory concentration).[1][2]

Materials:

  • Cancer cell lines (e.g., HCT116, HeLa, U2OS)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-Fluoro-7-azaindole-3-carbohydrazide (stock solution in DMSO)

  • WST-1 Reagent

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Fluoro-7-azaindole-3-carbohydrazide in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%).

  • Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO only) and blank (medium only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time depends on the cell type and density and should be determined empirically.

  • Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 450 nm using a plate reader. Use a reference wavelength of ~630 nm to reduce background noise.

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Parameter Example Value Notes
Cell LineHCT116A human colorectal carcinoma cell line known to be sensitive to replication inhibitors.
Seeding Density3,000 cells/wellOptimize for each cell line to ensure cells are in logarithmic growth phase at the end of the assay.
Compound Conc. Range0.01 nM to 100 µMA wide range is recommended for initial characterization.
Incubation Time72 hoursAllows for multiple cell divisions to observe anti-proliferative effects.
WST-1 Incubation2 hoursMonitor color development to determine the optimal time.
Expected Outcome IC50 = X µMA potent inhibitor will have a low IC50 value.
Cell Cycle Analysis by Propidium Iodide Staining

Principle: To validate the proposed mechanism of action, it is crucial to determine if the compound induces arrest at a specific phase of the cell cycle. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[3][4] The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. A Cdc7 inhibitor is expected to cause an accumulation of cells in the S phase.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 5-Fluoro-7-azaindole-3-carbohydrazide

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates. After 24 hours, treat cells with the compound at concentrations equivalent to 1x, 5x, and 10x the predetermined IC50 value for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or overnight at -20°C).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Treatment % G0/G1 % S % G2/M
Vehicle Control~50%~30%~20%
Compound (1x IC50)~40%~45%~15%
Compound (5x IC50)~25%~65%~10%
Expected Outcome A dose-dependent increase in the percentage of cells in the S phase.
Apoptosis Detection by Annexin V and PI Staining

Principle: Sustained cell cycle arrest often leads to apoptosis (programmed cell death). This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • Cancer cell lines

  • 6-well plates

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol (Step 1), but for a longer duration, typically 48-72 hours, to allow for the induction of apoptosis.

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

  • Data Analysis: Create a quadrant plot of PI vs. Annexin V-FITC fluorescence.

    • Lower-Left (Annexin V- / PI-): Viable cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often debris)

Experimental_Workflow start Start with Cancer Cell Line assay1 1. Cell Viability Assay (WST-1, 72h) start->assay1 ic50 Determine IC50 Value assay1->ic50 assay2 2. Cell Cycle Analysis (PI Staining, 24h) Treat with 1x, 5x IC50 ic50->assay2 assay3 3. Apoptosis Assay (Annexin V/PI, 48h) Treat with 1x, 5x IC50 ic50->assay3 arrest Confirm S-Phase Arrest? assay2->arrest end Conclusion: Compound is a cell cycle inhibitor that induces apoptosis. arrest->end Yes apoptosis Confirm Apoptosis Induction? assay3->apoptosis apoptosis->end Yes

Figure 2. A comprehensive workflow for characterizing the cellular activity of 5-Fluoro-7-azaindole-3-carbohydrazide.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved March 4, 2026, from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved March 4, 2026, from [Link]

  • University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Carver College of Medicine. Retrieved March 4, 2026, from [Link]

  • University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved March 4, 2026, from [Link]

  • Lee, J., & Kim, J. K. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved March 4, 2026, from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved March 4, 2026, from [Link]

  • Protocols.io. (2014). Cellular viability - WST-1 assay Protocol for adherent cells. Retrieved March 4, 2026, from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 5-Fluoro-7-azaindole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: The Promise of the 7-Azaindole Scaffold in Drug Discovery

The 7-azaindole core is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] As a bioisostere of indole, the 7-azaindole moiety often confers improved physicochemical properties, such as enhanced solubility and metabolic stability, making it an attractive scaffold for drug development.[2] Derivatives of 7-azaindole have demonstrated a broad spectrum of pharmacological effects, including potent kinase inhibition and modulation of protein-protein interactions (PPIs).[1]

5-Fluoro-7-azaindole-3-carbohydrazide is a novel derivative that holds significant potential for the discovery of new therapeutic agents. The introduction of a fluorine atom can enhance binding affinity and metabolic stability, while the carbohydrazide functional group provides a versatile handle for various chemical interactions. This document provides a comprehensive guide for the design and implementation of a high-throughput screening (HTS) campaign to identify and characterize the biological targets of 5-Fluoro-7-azaindole-3-carbohydrazide.

Part 1: High-Throughput Screening for Kinase Inhibitors

Protein kinases are a crucial class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[4] The 7-azaindole scaffold is a common feature in many kinase inhibitors.[1] This section outlines a robust HTS workflow to identify potential kinase inhibitory activity of 5-Fluoro-7-azaindole-3-carbohydrazide.

Primary Screen: Universal Luminescent Kinase Assay

The primary screen will utilize a universal, non-radioactive luminescent kinase assay that measures ATP consumption during the phosphorylation reaction.[5] This format is adaptable to a wide range of kinases and substrates.[5]

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A luciferase-based reagent is used to generate a luminescent signal that is inversely proportional to kinase activity. Inhibition of the kinase results in a higher concentration of ATP and a stronger luminescent signal.[5]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Prep Compound Dilution (5-Fluoro-7-azaindole-3-carbohydrazide) Dispense_Compound Dispense Compound & Controls Compound_Prep->Dispense_Compound Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Dispense_Reagents Add Kinase, Substrate, ATP Reagent_Prep->Dispense_Reagents Dispense_Compound->Dispense_Reagents Incubate Incubate at RT Dispense_Reagents->Incubate Add_Detection_Reagent Add Luminescent Detection Reagent Incubate->Add_Detection_Reagent Read_Plate Read Luminescence Add_Detection_Reagent->Read_Plate Calculate_Z_prime Calculate Z'-Factor Read_Plate->Calculate_Z_prime Identify_Hits Identify Primary Hits (% Inhibition) Calculate_Z_prime->Identify_Hits

Caption: Primary Kinase Inhibition HTS Workflow.

Protocol: Primary Kinase Inhibition Screen

StepProcedureDetails and Rationale
1Compound Preparation Prepare a 10 mM stock solution of 5-Fluoro-7-azaindole-3-carbohydrazide in 100% DMSO. Create a dilution series in DMSO for the primary screen (e.g., 1 mM). This high concentration is standard for primary screens to identify initial hits.
2Assay Plate Preparation Using an automated liquid handler, dispense 50 nL of the compound solution into a 384-well white, opaque assay plate. For controls, dispense DMSO only (negative control) and a known kinase inhibitor (positive control). Opaque plates are used to minimize crosstalk in luminescent assays.
3Reagent Addition Add 5 µL of a solution containing the target kinase and its specific substrate in assay buffer. The concentrations should be optimized for each kinase to ensure the reaction is in the linear range.
4Reaction Initiation Add 5 µL of a solution containing ATP at its Km concentration for the specific kinase. Starting the reaction with ATP ensures that the kinase is not saturated, allowing for sensitive detection of inhibition.
5Incubation Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to achieve approximately 50% ATP consumption in the negative control wells.
6Signal Detection Add 10 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin to detect the remaining ATP.
7Luminescence Reading Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.
8Data Analysis Calculate the percent inhibition for each compound concentration. Determine the Z'-factor to assess the quality of the assay.[6][7][8] An excellent assay has a Z'-factor between 0.5 and 1.0.[8][9]

Data Analysis and Hit Criteria:

  • Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality that considers the separation between the means of the positive and negative controls and their standard deviations.[6][9]

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

  • Hit Selection: Compounds exhibiting a percent inhibition greater than three standard deviations from the mean of the negative controls are considered primary hits.

Secondary Assay: Dose-Response and IC50 Determination

Primary hits will be further characterized in a dose-response format to confirm their activity and determine their potency (IC50).

Protocol: IC50 Determination

StepProcedureDetails and Rationale
1Compound Dilution Series Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO, starting from a high concentration (e.g., 100 µM). This range allows for the generation of a complete sigmoidal dose-response curve.
2Assay Execution Follow the same procedure as the primary screen, but with the serially diluted compounds.
3Data Analysis Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Part 2: High-Throughput Screening for Modulators of Protein-Protein Interactions

The 7-azaindole scaffold has also been identified in compounds that modulate protein-protein interactions (PPIs), which are increasingly recognized as important drug targets.[10][11][12][13] This section describes an HTS workflow to identify the ability of 5-Fluoro-7-azaindole-3-carbohydrazide to disrupt or stabilize PPIs.

Primary Screen: Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for HTS of PPIs.[14][15][16] It measures the change in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger protein.[17]

Principle: A small, fluorescently labeled peptide or protein (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein partner, its tumbling slows down, leading to an increase in fluorescence polarization. A compound that disrupts this interaction will cause a decrease in polarization.[14][18]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Prep Compound Dilution (5-Fluoro-7-azaindole-3-carbohydrazide) Dispense_Compound Dispense Compound & Controls Compound_Prep->Dispense_Compound Reagent_Prep Reagent Preparation (Protein A, Fluorescently-labeled Protein B) Dispense_Reagents Add Protein A and Fluorescently-labeled Protein B Reagent_Prep->Dispense_Reagents Dispense_Compound->Dispense_Reagents Incubate Incubate at RT Dispense_Reagents->Incubate Read_Plate Read Fluorescence Polarization Incubate->Read_Plate Calculate_Z_prime Calculate Z'-Factor Read_Plate->Calculate_Z_prime Identify_Hits Identify Primary Hits (Decrease in mP) Calculate_Z_prime->Identify_Hits

Caption: Primary PPI Inhibition HTS Workflow using FP.

Protocol: Primary PPI Inhibition Screen (FP)

StepProcedureDetails and Rationale
1Compound Preparation Prepare a 10 mM stock solution of 5-Fluoro-7-azaindole-3-carbohydrazide in 100% DMSO. Create a working solution for the primary screen (e.g., 1 mM).
2Assay Plate Preparation Using an automated liquid handler, dispense 50 nL of the compound solution into a 384-well black, low-volume assay plate. For controls, dispense DMSO only (negative control, maximum polarization) and a known inhibitor or a high concentration of unlabeled peptide (positive control, minimum polarization). Black plates are used to minimize background fluorescence.
3Reagent Addition Add 10 µL of a solution containing the target protein and the fluorescently labeled binding partner (tracer) in assay buffer. The concentrations should be optimized to achieve a significant assay window.
4Incubation Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
5Fluorescence Polarization Reading Read the plate on a microplate reader equipped with fluorescence polarization capabilities, using the appropriate excitation and emission filters for the fluorophore.
6Data Analysis Calculate the change in millipolarization (mP) units for each compound. Determine the Z'-factor to assess assay quality.[6][7][8]
Secondary Assay: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a highly sensitive, bead-based immunoassay that can be used to confirm hits from the primary screen and for dose-response studies.[19][20][21]

Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads.[22] One interacting protein is captured by the Donor bead and the other by the Acceptor bead. When the proteins interact, the beads are brought into close proximity (within 200 nm).[20][21] Upon excitation of the Donor bead, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[19][22][23] A compound that disrupts the PPI will prevent this energy transfer, resulting in a loss of signal.

Protocol: AlphaLISA for PPI Hit Confirmation

StepProcedureDetails and Rationale
1Compound Dilution Series Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.
2Assay Plate Preparation Dispense the serially diluted compounds into a 384-well white, opaque assay plate.
3Reagent Addition Add the two interacting proteins, one of which is biotinylated and the other tagged (e.g., with GST or a His-tag). Then add the corresponding streptavidin-coated Donor beads and anti-tag Acceptor beads.
4Incubation Incubate the plate in the dark at room temperature for 60-90 minutes. Donor beads are light-sensitive.[20]
5Signal Detection Read the plate on a microplate reader capable of AlphaLISA detection.
6Data Analysis Plot the AlphaLISA signal against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Part 3: Data Management and Quality Control

A robust HTS campaign requires rigorous quality control and data management to ensure the reliability of the results.[24][25][26]

Key Quality Control Metrics:

  • Z'-Factor: As described previously, a Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6][8][9]

  • Signal-to-Background (S/B) Ratio: While less comprehensive than the Z'-factor, a high S/B ratio is desirable.[6]

  • Coefficient of Variation (%CV): This measures the variability of the controls and should ideally be below 10-15%.

Data Correction:

Systematic errors, such as edge effects on microplates, can occur.[27] It is important to analyze the data for such trends and apply appropriate normalization methods if necessary.[28]

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of 5-Fluoro-7-azaindole-3-carbohydrazide. By employing a combination of robust primary and secondary assays targeting both kinase activity and protein-protein interactions, researchers can efficiently identify and characterize the biological activity of this promising compound. The detailed protocols and emphasis on data quality control are designed to ensure the generation of reliable and actionable data, accelerating the drug discovery process.

References

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.).
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  • High-throughput screening for modulators of protein-protein interactions: use of photonic crystal biosensors and complementary technologies - PubMed. (2011, August 15).
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  • A New Frontier in Protein Quantitation: AlphaLISA - Bitesize Bio. (2025, May 20).
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  • High-throughput screening for kinase inhibitors - PubMed. (2005, March 15).
  • HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen | Bentham Science Publishers. (2005, September 1).
  • Data analysis approaches in high throughput screening. (2014, April 8).
  • On HTS: Z-factor. (2023, December 12).
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic. (2020, December 21).
  • 5-FLUORO-7-AZAINDOLE-3-CARBOXYLIC ACID METHYL ESTER | 1190314-69-2 - Sigma-Aldrich. (n.d.).
  • 5-Fluoro-7-azaindole | 866319-00-8 - Sigma-Aldrich. (n.d.).
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC. (n.d.).
  • 7-Azaindole: Uses and Synthesis - ChemicalBook. (2024, December 16).
  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC. (n.d.).
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. (n.d.).
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV
  • 5-Azaindole | C7H6N2 | CID 9220 - PubChem. (n.d.).
  • 1027530-64-8|5-FLuoro-7-azaindole-3-carboxylic acid methyl ester|BLD Pharm. (n.d.).
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.).
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • Recent advances in the global ring functionalization of 7-azaindoles - RSC Publishing. (n.d.).

Sources

Application Note: 5-Fluoro-7-azaindole-3-carbohydrazide for Probing Enzyme Active Sites

[1]

Introduction & Core Utility

Why This Molecule?
  • The "Head" (7-Azaindole): A bioisostere of the purine ring (adenine).[1] It anchors the molecule into the ATP-binding pocket of kinases via a bidentate hydrogen bond network at the "hinge" region.[1] The 5-fluoro substitution modulates the pKa of the pyrrole proton, enhancing metabolic stability and altering the electrostatic potential of the ring for specific hydrophobic interactions.

  • The "Tail" (Carbohydrazide): A versatile chemical handle (

    
    ).[1] It serves two critical probing functions:
    
    • Dynamic Combinatorial Chemistry (DCC): It reacts reversibly with aldehyde-containing fragment libraries to form acylhydrazones.[1] The enzyme active site acts as a template, selecting and stabilizing the tightest-binding combination.[1]

    • Metal Chelation: In metalloenzymes (e.g., Carbonic Anhydrase, Matrix Metalloproteinases), the hydrazide moiety can coordinate with the catalytic Zinc ion (

      
      ).
      

Mechanism of Action: The "Anchor and Fish" Model

Kinase Hinge Binding (The Anchor)

The 7-azaindole core mimics the Adenine of ATP.

  • Interaction 1: The pyridine Nitrogen (

    
    ) accepts a Hydrogen bond from the backbone amide of the hinge residue (e.g., Met, Leu).
    
  • Interaction 2: The pyrrole Nitrogen (

    
    ) donates a Hydrogen bond to the backbone carbonyl of the hinge residue.
    
  • 5-Fluoro Effect: The fluorine atom at position 5 occupies a hydrophobic pocket often adjacent to the gatekeeper residue, probing steric tolerance.[1]

The Carbohydrazide Extension (The Fish)

The C3-carbohydrazide extends toward the Ribose Binding Pocket or the Solvent Front .

  • Probing Strategy: By reacting the hydrazide with a library of aldehydes, researchers can "grow" the inhibitor into adjacent pockets (e.g., the DFG-out pocket) without synthesizing hundreds of discrete compounds.

BindingMechanismProbe5F-7AI-3CH ProbeHingeKinase Hinge Region(Conserved)Probe->HingeH-Bonding(N1 & N7)PocketRibose/Solvent Pocket(Variable)Probe->PocketHydrazide ExtensionHitHigh AffinityAcylhydrazone HitProbe->HitEnzyme TemplatedStabilizationAldehydeAldehyde Library(R-CHO)Aldehyde->ProbeReversible ImineFormationAldehyde->HitSelection

Figure 1: The "Anchor and Fish" mechanism. The 7-azaindole anchors to the hinge, while the carbohydrazide reacts with aldehydes to probe the variable pocket via Dynamic Combinatorial Chemistry.

Protocol 1: Dynamic Combinatorial Chemistry (DCC) Screening

This protocol uses 5F-7AI-3CH to identify extended inhibitors for a target kinase (e.g., CDK2, GSK-3

1
Materials
  • Enzyme: Target Kinase (1

    
    M final concentration).[1]
    
  • Fragment Library: Set of 20–50 diverse aromatic/aliphatic aldehydes (10 mM stock in DMSO).

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT. Note: Avoid buffers with primary amines (Tris) or carbonyls.

Step-by-Step Workflow
  • Equilibration:

    • Dilute the Target Kinase to 2

      
      M in the reaction buffer.
      
    • Add 5F-7AI-3CH to a final concentration of 20

      
      M (Saturation conditions).[1]
      
    • Incubate for 15 minutes at 25°C to allow the "Anchor" to bind the hinge region.

  • Library Addition:

    • Add the Aldehyde Library as a pool (or in sub-pools of 5) to the reaction mixture.

    • Final concentration of each aldehyde: 40

      
      M (2x excess relative to probe).
      
    • Control: Prepare a reaction mixture without enzyme (Blank) to measure thermodynamic equilibrium in solution.

  • Templated Reaction:

    • Incubate the mixture for 6–24 hours at 25°C.

    • Mechanism:[2][3] The hydrazide and aldehydes will reversibly form hydrazones.[1] The enzyme active site will stabilize the specific hydrazone isomer that fits the pocket best, shifting the equilibrium toward that product ("Le Chatelier's principle driven by binding affinity").

  • Analysis (LC-MS):

    • Quench the reaction by diluting 1:10 in Acetonitrile/Water (50:50) + 0.1% Formic Acid.[1]

    • Inject onto a C18 Reverse Phase HPLC-MS column.[1]

    • Detection: Look for peaks that are significantly amplified in the Enzyme sample compared to the No-Enzyme control.

Data Interpretation
ObservationInterpretationAction
Peak Amplification > 50% The enzyme stabilized this specific hydrazone.Synthesize the stable analog (replace hydrazone with amide/triazole) for

testing.
No Change The aldehyde fragment did not fit the adjacent pocket.Screen a different aldehyde library (e.g., aliphatic vs. aromatic).
Peak Suppression The aldehyde competes with the 7-azaindole anchor.[1]The aldehyde might be a hinge binder itself.[1]

Protocol 2: Intrinsic Fluorescence Binding Assay

7-azaindoles are intrinsically fluorescent.[1] The 5-fluoro substituent often increases quantum yield.[1] Upon binding to the hydrophobic ATP pocket, the fluorescence emission spectrum typically shifts (solvatochromism) or changes intensity.

Materials
  • Fluorometer: Plate reader capable of Excitation/Emission scanning.[1]

  • Solvent: DMSO.

  • Buffer: Kinase Assay Buffer.

Workflow
  • Spectral Scan:

    • Determine optimal wavelengths.[1] For 7-azaindoles, typical Ex: ~290–300 nm , Em: ~350–450 nm .[1]

    • Note: The hydrazide group may quench fluorescence; if so, binding often relieves this quenching.

  • Titration:

    • Prepare a fixed concentration of Probe (e.g., 1

      
      M) in a 96-well black plate.[1]
      
    • Titrate the Enzyme (0 to 10

      
      M) across the rows.
      
  • Measurement:

    • Incubate for 10 mins.

    • Read Fluorescence Intensity (FI).[1]

  • Calculation (

    
    ): 
    
    • Plot

      
       (Fluorescence Enzyme - Fluorescence Buffer) vs. [Enzyme].
      
    • Fit to a one-site binding model:

      
      
      

Synthesis of 5F-7AI-3CH (Reference Route)

For researchers needing to synthesize the probe in-house from the ester precursor.[1]

Precursor: Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.[1]

  • Dissolution: Dissolve 1.0 eq of the methyl ester in Ethanol (EtOH).

  • Hydrazinolysis: Add 10.0 eq of Hydrazine Hydrate (

    
    , 80% solution).
    
  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (the hydrazide is much more polar/lower

    
     than the ester).
    
  • Isolation:

    • Cool to room temperature.[1] The product often precipitates as a white/off-white solid.[1]

    • Filter and wash with cold Ethanol and Diethyl Ether.[1]

  • Characterization: Confirm by

    
    -NMR (DMSO-
    
    
    ). Look for the disappearance of the methyl singlet (~3.8 ppm) and appearance of hydrazide protons (broad singlets at ~9.0 ppm and ~4.5 ppm).

References

  • Popowycz, F., et al. (2014).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals.[1] Link

    • Context: Establishes 7-azaindole as a privileged scaffold for ATP-competitive inhibition and details the binding mode (Hinge interaction).[1]

  • Legoabe, L. J., et al. (2020).[1][4] "Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors." Bioorganic & Medicinal Chemistry. Link

    • Context: Demonstrates the synthetic versatility of the 7-azaindole 3-position for creating extended inhibitors.[1]

  • Mondal, M., et al. (2016).[1] "Dynamic combinatorial chemistry: a tool to facilitate the identification of inhibitors for protein targets." Chemical Society Reviews.[1] Link

    • Context: Authoritative review on using hydrazide-aldehyde exchange (acylhydrazone formation)
  • Song, J. J., et al. (2002).[1] "A general synthesis of 5- and 6-azaindoles." Journal of Organic Chemistry. Link

    • Context: foundational chemistry for synthesizing fluoro-substituted azaindole cores.[1]

Application Note: Analytical Quantification of 5-Fluoro-7-azaindole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

5-Fluoro-7-azaindole-3-carbohydrazide (CAS: 1480314-44-0) is a highly specialized building block frequently utilized in the synthesis of kinase inhibitors and novel pharmacophores. The azaindole core acts as a bioisostere of indole, offering improved aqueous solubility and metabolic stability, while the fluorine substitution at the 5-position effectively blocks oxidative metabolism at that site.

From an analytical perspective, quantifying this compound presents specific chromatographic challenges. The molecule features multiple basic sites: the N7 nitrogen of the azaindole ring and the terminal primary amine of the carbohydrazide moiety. When analyzed using standard silica-based stationary phases, these basic sites strongly interact with residual silanols, leading to severe peak tailing and poor resolution 1. To counteract this, the analytical methods detailed below rely on end-capped or polar-embedded stationary phases paired with acidic mobile phases to ensure complete protonation and sharp peak symmetry.

Analytical Strategy & Workflow

To support both bulk drug substance manufacturing and trace-level pharmacokinetic (PK) profiling, this guide establishes two distinct, self-validating analytical protocols: an HPLC-UV method for purity/assay, and an LC-MS/MS method for high-sensitivity quantification.

G Sample 5-Fluoro-7-azaindole-3-carbohydrazide Sample Preparation Dilution Solvent Extraction & Dilution (MeOH:H2O, 50:50 v/v) Sample->Dilution Filter Filtration (0.22 µm PTFE) Dilution->Filter Split Analytical Stream Filter->Split HPLC HPLC-UV Protocol (Purity & Assay) Split->HPLC LCMS LC-MS/MS Protocol (Trace Quantitation) Split->LCMS HPLC_Val System Suitability: %RSD < 2.0%, Tailing < 1.5 HPLC->HPLC_Val LCMS_Val System Suitability: S/N > 10 for LLOQ LCMS->LCMS_Val

Analytical workflow and self-validation for 5-Fluoro-7-azaindole-3-carbohydrazide quantification.

Protocol 1: HPLC-UV for Assay and Purity Profiling

Mechanistic Rationale

For routine purity assessment, Reverse-Phase HPLC (RP-HPLC) is the gold standard. The use of phosphoric acid is traditionally common for UV methods; however, to maintain MS-compatibility for potential downstream impurity identification, formic acid is utilized as the ion-pairing agent [[1]](). Formic acid maintains the mobile phase pH well below the pKa of the azaindole nitrogen, ensuring the molecule remains in a single, fully protonated state, which prevents peak splitting and tailing 2.

Chromatographic Conditions

Table 1: HPLC-UV Parameters

ParameterSpecificationCausality / Rationale
Column Newcrom R1 or End-capped C18 (150 x 4.6 mm, 3.5 µm)Low silanol activity prevents secondary interactions with the basic carbohydrazide 1.
Mobile Phase A 0.1% Formic Acid in HPLC-grade H₂OProtonates the azaindole N7, ensuring a single ionization state.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides necessary elution strength while maintaining low pH.
Gradient 5% B to 95% B over 15 minsEnsures separation of highly polar synthetic byproducts from the main peak.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns to maximize theoretical plates.
Detection UV at 254 nmCaptures the strong absorbance of the conjugated π-system of the azaindole core.
Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of 5-Fluoro-7-azaindole-3-carbohydrazide reference standard. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Dilute the stock solution with mobile phase A to create a calibration curve ranging from 10 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the synthesized batch sample using the identical diluent and filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Execution: Inject 10 µL of each standard and sample into the HPLC system. Integrate the peak eluting at the established retention time.

System Suitability & Self-Validation

To ensure the trustworthiness of the analytical run, this protocol operates as a self-validating system. Before any unknown samples are quantified, the sequence must pass the following criteria:

  • Blank Injection: Must show no peaks at the retention time of the analyte (S/N < 3), proving zero carryover.

  • Precision: Six replicate injections of the 50 µg/mL working standard must yield a peak area Relative Standard Deviation (RSD) of ≤ 2.0%.

  • Tailing Factor: Must be ≤ 1.5, verifying that secondary silanol interactions are successfully suppressed by the acidic mobile phase.

Protocol 2: LC-MS/MS for Trace Quantification and PK Profiling

Mechanistic Rationale

For biological matrices or trace impurity profiling, LC-MS/MS is required. The shift of the nitrogen atom from position 2 to 7 in the azaindole core alters the electron density, making the molecule less prone to metabolic reactivity compared to standard indoles 3. However, this basic nitrogen, combined with the terminal carbohydrazide, creates excellent protonation sites. By utilizing Electrospray Ionization in positive mode (ESI+), we exploit these basic sites to generate a strong [M+H]+ precursor ion at m/z 195.1 4.

During Collision-Induced Dissociation (CID), carbohydrazides typically cleave at the N-N or C-N bonds of the hydrazide moiety [[2]](). Because the 7-azaindole ring is highly stable under CID 5, fragmentation is localized to the substituent, providing highly specific Multiple Reaction Monitoring (MRM) transitions.

Mass Spectrometry Parameters

Table 2: LC-MS/MS MRM Transitions & Parameters

ParameterValueCausality / Rationale
Ionization Mode ESI Positive (ESI+)Readily protonates the basic hydrazide nitrogen 4.
Precursor Ion (Q1) m/z 195.1 [M+H]+Exact mass of C₈H₇FN₄O + H⁺.
Quantifier Ion (Q3) m/z 164.1Corresponds to the loss of hydrazine (-32 Da), a highly specific cleavage 2.
Qualifier Ion (Q3) m/z 136.1Corresponds to the loss of the entire carbohydrazide group (-59 Da) 5.
Collision Energy (CE) 15 eV (Quant) / 25 eV (Qual)Optimized for specific bond cleavage without shattering the azaindole ring [[3]]().
Desolvation Temp 400°CEnsures complete droplet evaporation in the ESI source for maximum ion yield.
Step-by-Step Methodology
  • Matrix Extraction: If analyzing biological matrices (e.g., serum), perform protein precipitation by adding 300 µL of cold Acetonitrile (containing an internal standard, such as a deuterated azaindole analog) to 100 µL of the sample.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 200 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto a UPLC C18 column (e.g., ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm) operating at a flow rate of 0.4 mL/min. Use a rapid gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Detection: Monitor the MRM transitions specified in Table 2.

System Suitability & Self-Validation
  • Lower Limit of Quantification (LLOQ): The lowest calibration standard must exhibit a Signal-to-Noise (S/N) ratio of ≥ 10.

  • Ion Ratio Confirmation: The ratio between the quantifier (m/z 164.1) and qualifier (m/z 136.1) ions must remain within ±20% of the ratio established by the reference standard, ensuring peak purity and absence of matrix interference.

  • Matrix Effect Assessment: Post-extraction spiked blanks must be compared to neat standards to ensure ion suppression/enhancement is < 15%.

References

  • d-nb.info. "Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA." URL: [Link]

  • National Institutes of Health (NIH). "Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation." URL: [Link]

  • SIELC Technologies. "Separation of (1,1'-Biphenyl)-4-carbohydrazide on Newcrom R1 HPLC column." URL: [Link]

Sources

5-Fluoro-7-azaindole-3-carbohydrazide as a chemical probe for specific kinases

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Fluoro-7-azaindole-3-carbohydrazide as a Privileged Scaffold for Kinase Probe Discovery [1]

Executive Summary

5-Fluoro-7-azaindole-3-carbohydrazide is a high-value pharmacophore scaffold used primarily in the design and synthesis of ATP-competitive kinase inhibitors.[1] Unlike "finished" probes (e.g., Dasatinib) that target a single kinase with high affinity, this compound serves as a versatile "warhead" precursor .[1] Its 7-azaindole core mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region, while the C-3 carbohydrazide moiety acts as a reactive handle for rapidly generating libraries of highly specific probes targeting the CMGC kinase family (CDKs, GSK-3


, DYRK1A) and Tyrosine Kinases  (e.g., FGFR, JAK).[1]

This guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) , providing protocols for derivatization, biochemical screening, and cellular validation.[1]

Technical Background & Mechanism

The "Privileged" Scaffold Architecture

The efficacy of 5-Fluoro-7-azaindole-3-carbohydrazide stems from its structural mimicry of adenosine (the 'A' in ATP).[1]

  • Hinge Binding (The Anchor): The 7-azaindole nitrogen (N7) and the pyrrole NH (N1) form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., Glu81/Leu83 in CDK2).[1]

  • 5-Fluoro Substitution: The fluorine atom at the 5-position modulates the pKa of the ring system, enhancing metabolic stability (blocking oxidation) and altering the electron density to fine-tune H-bond strength.[1]

  • 3-Carbohydrazide Linker: This is the "vector" that points towards the solvent-exposed region or the specificity pocket.[1] It is chemically versatile, allowing researchers to attach diverse aromatic "tails" (via hydrazone formation) to probe the unique steric constraints of different kinases.[1]

Target Landscape: The CMGC Family

Derivatives of this scaffold are most potent against the CMGC family :

  • CDKs (Cyclin-Dependent Kinases): Critical for cell cycle progression (CDK1/2) and transcription (CDK7/9).[1]

  • GSK-3

    
     (Glycogen Synthase Kinase-3 beta):  A master regulator of Wnt signaling and glucose metabolism.[1]
    
  • DYRK1A: Implicated in neurodevelopmental disorders (Down syndrome) and Alzheimer's.[1]

Visualization: Mechanism of Action

KinaseInhibition Scaffold 5-Fluoro-7-azaindole (Hinge Binder) Inhibitor Active Kinase Probe (Hydrazone Derivative) Scaffold->Inhibitor Core Linker 3-Carbohydrazide (Linker/Vector) Linker->Inhibitor Bridge Tail Variable Aromatic Tail (Specificity Determinant) Tail->Inhibitor Selectivity ATP_Site ATP Binding Pocket (Kinase Hinge) Signal_OFF Signaling Blocked (e.g., Cell Cycle Arrest) ATP_Site->Signal_OFF Prevents ATP Binding Spec_Pocket Specificity Pocket (Gatekeeper Residue) Inhibitor->ATP_Site Bidentate H-Bonds (N1 & N7) Inhibitor->Spec_Pocket Steric Fit

Figure 1: Structural logic of 5-Fluoro-7-azaindole-3-carbohydrazide derivatives binding to the kinase active site.[1]

Experimental Protocols

Protocol A: Rapid Probe Generation (Hydrazone Library Synthesis)

Objective: To convert the generic scaffold into a specific kinase inhibitor by attaching an aromatic aldehyde "tail."[1]

Reagents:

  • 5-Fluoro-7-azaindole-3-carbohydrazide (10 mM stock in DMSO).[1]

  • Library of Aromatic Aldehydes (e.g., benzaldehydes, pyridine-carboxaldehydes).[1]

  • Ethanol (EtOH) or Methanol (MeOH).[1]

  • Glacial Acetic Acid (Catalyst).[1]

Procedure:

  • Preparation: In a 96-well deep-well plate, dispense 100 µL of the scaffold solution (0.1 mmol) in EtOH.

  • Addition: Add 1.0 equivalent (0.1 mmol) of a unique aromatic aldehyde to each well.

  • Catalysis: Add 5 µL of glacial acetic acid to each well.

  • Reaction: Seal the plate and incubate at 80°C for 2–4 hours (or microwave at 100°C for 10 min).

  • Precipitation: Cool to room temperature. The hydrazone product often precipitates.[1]

  • Collection: Filter the precipitate or evaporate the solvent.[1]

  • Quality Control: Verify a subset of wells via LC-MS to confirm hydrazone formation (Target Mass = Scaffold + Aldehyde - H₂O).

Self-Validating Check: The disappearance of the aldehyde peak in LC-MS and the appearance of the product peak confirms successful conjugation.

Protocol B: Biochemical Screening (ADP-Glo™ Kinase Assay)

Objective: To screen the generated library for inhibition of CDK2/CyclinE or GSK-3


.[1]

Materials:

  • Kinase Enzyme (e.g., Recombinant CDK2/CyclinE).[1]

  • Substrate (e.g., Histone H1).[1]

  • ADP-Glo™ Kinase Assay Kit (Promega).[1]

  • ATP (Ultrapure).[1]

Workflow:

  • Compound Dilution: Prepare a 4-point dilution series of your hydrazone derivatives (e.g., 10 µM, 1 µM, 100 nM, 10 nM) in Kinase Buffer.

  • Enzyme Reaction:

    • Add 2 µL of Compound.

    • Add 4 µL of Kinase/Substrate Mix.[1]

    • Incubate for 10 min at RT (allows compound to bind hinge).

    • Add 4 µL of ATP (at

      
       concentration).[1]
      
    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1]

    • Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to light).[1]

    • Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader.

Data Analysis: Calculate % Inhibition relative to DMSO control.


[1]
Protocol C: Cellular Target Engagement (Western Blot)

Objective: Confirm that the lead compound penetrates cells and inhibits the specific kinase pathway (e.g., CDK2 inhibition leads to reduced Rb phosphorylation).[1]

Cell Line: MCF-7 (Breast Cancer) or HCT-116 (Colorectal).[1]

Procedure:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat cells with the lead compound (at

    
     and 
    
    
    
    ) for 6 hours .[1] Include a DMSO control and a positive control (e.g., Dinaciclib).[1]
  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer + Phosphatase Inhibitors (Critical!).

  • Western Blotting:

    • Primary Antibody (CDK2): Anti-Phospho-Rb (Ser807/811).[1]

    • Primary Antibody (GSK-3

      
      ):  Anti-Phospho-Glycogen Synthase (Ser641).[1]
      
    • Loading Control: Anti-GAPDH or Anti-Total Kinase.[1]

  • Result Interpretation: A decrease in band intensity for the phospho-substrate compared to DMSO indicates successful cellular kinase inhibition.[1]

Signaling Pathway Diagram

SignalingPathway GrowthFactor Growth Factor (Mitogens) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Ras_Raf Ras / Raf / MEK RTK->Ras_Raf CDK_Complex CDK2 / Cyclin E (Target) Ras_Raf->CDK_Complex Upregulates Cyclin E Rb Rb Protein (Tumor Suppressor) CDK_Complex->Rb Phosphorylates Probe 5-F-7-Azaindole Probe (Inhibitor) Probe->CDK_Complex INHIBITS pRb Phospho-Rb (Inactive) Rb->pRb Inactivation E2F E2F Transcription Factor Rb->E2F Sequesters (Active Rb) pRb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes

Figure 2: CDK2 signaling pathway showing the point of intervention for 5-Fluoro-7-azaindole derivatives.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Hydrazone Synthesis Incomplete reaction or steric hindrance.[1]Increase reaction time to 6h or use microwave irradiation (100°C, 10 min). Ensure solvent is dry.[1]
High Background in Kinase Assay ATP concentration too high or incomplete depletion.[1]Ensure ATP concentration is near the

of the enzyme.[1] Increase ADP-Glo incubation time.
No Cellular Effect Poor cell permeability.[1]The hydrazone might be too polar.[1] Test "prodrug" strategies or modify the aldehyde tail to increase lipophilicity (LogP ~3-4).
Off-Target Toxicity Inhibition of other kinases (e.g., CDK1 essential for life).[1]Perform a "Kinase Selectivity Panel" early.[1] 5-Fluoro substitution usually improves selectivity over non-fluorinated analogs.[1]

References

  • Popowycz, F., et al. (2020).[1] The Azaindole Framework in the Design of Kinase Inhibitors.[1][2][3][4] National Institutes of Health (NIH) / PMC.[1] Link

  • Lédée, R., et al. (2023).[1] 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis and Inhibition of CDK1.[1] National Institutes of Health (NIH) / PMC.[1] Link

  • Song, J., et al. (2013).[1] Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors.[1] Journal of Medicinal Chemistry / PMC.[1] Link

  • Wang, R., et al. (2018).[1][5] Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.[1] Link[1]

  • ChemicalBook. (2025).[1] 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide Product Entry.Link[1]

Sources

Introduction: The 7-Azaindole Scaffold as a Privileged Motif in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of novel 7-azaindole derivatives in cancer research, with a focus on the representative compound 5-Fluoro-7-azaindole-3-carbohydrazide.

The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the discovery of novel anticancer agents.[1][2][3] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases, a class of enzymes frequently dysregulated in cancer.[1][3][4] The nitrogen atom in the pyridine ring and the pyrrole NH group of the 7-azaindole core can act as a hydrogen bond acceptor and donor, respectively, forming a bidentate hydrogen bond with the kinase hinge region, a key interaction for potent inhibition.[4][5] This has led to the development of several successful kinase inhibitors, including the FDA-approved BRAF inhibitor, vemurafenib.[1][4]

This document provides detailed application notes and protocols for a novel, hypothetical derivative, 5-Fluoro-7-azaindole-3-carbohydrazide (F-AZA-CH) . Building on the established potential of the 7-azaindole scaffold, we will explore its application as a kinase inhibitor, focusing on the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often hyperactivated in human cancers.[6]

Hypothesized Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Derivatives of the 7-azaindole scaffold have demonstrated potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks).[6] We hypothesize that F-AZA-CH, through its 7-azaindole core, will bind to the ATP pocket of PI3K, inhibiting its catalytic activity. This inhibition would block the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels would prevent the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Deactivation of AKT would, in turn, lead to the downregulation of the mammalian target of rapamycin (mTOR) and other downstream proteins responsible for cell cycle progression and survival, ultimately leading to an anti-proliferative effect in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates PI3K->PIP2 Phosphorylates FAZACH F-AZA-CH FAZACH->PI3K Inhibits mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes

Caption: Hypothesized mechanism of F-AZA-CH targeting the PI3K/AKT/mTOR pathway.

Application Notes

F-AZA-CH is supplied as a research-grade compound for in vitro and in vivo studies in cancer biology. The following applications are recommended based on the known activities of structurally related 7-azaindole derivatives.

  • In Vitro Anti-Proliferative Screening: F-AZA-CH can be used to assess its cytotoxic and cytostatic effects across a panel of human cancer cell lines. This initial screening is crucial for identifying sensitive cancer types and determining the compound's potency (e.g., GI50/IC50 values).

  • Kinase Inhibition Profiling: To validate its mechanism of action, F-AZA-CH should be tested in biochemical assays against a panel of kinases, with a primary focus on PI3K isoforms. This will determine its potency and selectivity as a kinase inhibitor.

  • Target Engagement and Pathway Modulation: Cellular assays, such as Western blotting, can be employed to confirm that F-AZA-CH engages its intended target (PI3K) within the cell and modulates the phosphorylation status of downstream signaling proteins like AKT and mTOR.

  • Cell Cycle and Apoptosis Analysis: Flow cytometry-based assays are recommended to investigate the specific effects of F-AZA-CH on cell cycle progression and the induction of apoptosis. Many indole-based compounds have been shown to induce cell cycle arrest and apoptosis.[7][8][9][10]

Experimental Workflow and Protocols

The following diagram outlines a logical workflow for the preclinical evaluation of F-AZA-CH.

Workflow A 1. In Vitro Anti-Proliferative Assay (SRB/MTT) B 2. Determine GI50 Values Across Cancer Cell Panel A->B C 3. Biochemical Kinase Inhibition Assay (PI3K) B->C If potent D 4. Western Blot for Pathway Modulation (p-AKT, p-mTOR) C->D If potent & selective E 5. Cell Cycle & Apoptosis Analysis (Flow Cytometry) D->E

Caption: Experimental workflow for evaluating F-AZA-CH.

Protocol 1: Anti-Proliferative Activity using Sulforhodamine B (SRB) Assay

This protocol measures cell density by quantifying total cellular protein, providing a robust method for determining drug-induced cytotoxicity.

Rationale: The SRB assay is a reliable and sensitive endpoint for measuring drug-induced cytotoxicity and is less prone to interference from metabolic artifacts compared to tetrazolium-based assays.

Materials:

  • Cancer cell lines (e.g., HuH-7 for liver cancer, MDA-MB-453 for breast cancer, as 7-azaindoles have shown activity in these[11][12])

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • F-AZA-CH stock solution (e.g., 10 mM in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of F-AZA-CH in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C. This step fixes the cells and precipitates total protein.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

  • Measurement: Read the absorbance at 510 nm on a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.

Protocol 2: In Vitro PI3K Kinase Inhibition Assay

This protocol describes a general, luminescence-based assay to measure the direct inhibitory effect of F-AZA-CH on PI3K activity. Commercial kits (e.g., PI3K-Glo™ Kinase Assay) are widely available.

Rationale: A direct biochemical assay is essential to confirm that the compound's anti-proliferative effect is due to the inhibition of the target kinase, rather than off-target or cytotoxic effects.

Materials:

  • Recombinant human PI3K enzyme (e.g., PI3Kα)

  • PIP2 substrate

  • ATP

  • F-AZA-CH

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

Procedure:

  • Reagent Preparation: Prepare reagents according to the manufacturer's instructions. Create a serial dilution of F-AZA-CH in the appropriate buffer.

  • Kinase Reaction:

    • Add 2 µL of PI3K enzyme to the wells of a 384-well plate.

    • Add 1 µL of F-AZA-CH at various concentrations (include a positive control inhibitor and a vehicle control).

    • Initiate the reaction by adding 2 µL of the PIP2/ATP substrate mix.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader. The light output is proportional to the amount of ADP formed and thus, the kinase activity.

  • Analysis: Convert luminescence readings to percent inhibition relative to controls and calculate the IC50 value using a dose-response curve.

Protocol 3: Western Blot Analysis of AKT Phosphorylation

This protocol allows for the detection of changes in the phosphorylation state of AKT, a direct downstream target of PI3K, in cells treated with F-AZA-CH.

Rationale: Observing a dose-dependent decrease in the phosphorylation of a key downstream effector like AKT provides strong evidence of target engagement and pathway inhibition in a cellular context.

Materials:

  • Cancer cell line known to have active PI3K signaling (e.g., HuH-7)

  • F-AZA-CH

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of F-AZA-CH for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total AKT and a loading control like GAPDH.

  • Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated AKT to total AKT for each treatment condition.

Hypothetical Data Presentation

The following table summarizes potential results from the described assays, illustrating the expected profile of a potent and selective 7-azaindole-based kinase inhibitor.

AssayCell Line / TargetResult (GI50 / IC50)
Anti-Proliferative Activity HuH-7 (Hepatocellular Carcinoma)0.15 µM
MDA-MB-453 (Breast Cancer)0.28 µM
A549 (Lung Cancer)1.5 µM
Normal Fibroblasts> 25 µM
Kinase Inhibition PI3Kα0.05 µM
PI3Kβ0.12 µM
PI3Kδ0.08 µM
PI3Kγ0.09 µM
Panel of 50 other kinases> 10 µM

Data is hypothetical and for illustrative purposes only.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ResearchGate. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. University of Pisa. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. Scientific Reports. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. [Link]

  • 7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents with potential chemosensitizing properties. ResearchGate. [Link]

  • Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. ChemMedChem. [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Organic Letters. [Link]

  • Synthetic process of 5-bromo-7-azaindole. Patsnap. [Link]

  • Abstract 1411: Utilizing 7-azaindoles, 2,7-diazaindoles, and 1 H -pyrazoles as core structures for novel cancer chemosensitizers. Cancer Research. [Link]

  • CN108997340B - Synthetic method of 5-bromo-7-azaindole.

Sources

Application Note: Advanced Fluorescence Microscopy Profiling of Cellular Carbonyls using 5-Fluoro-7-azaindole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Bioorthogonal Labeling, Fluorescence Microscopy, Glycan Profiling

Executive Summary & Mechanistic Rationale

  • The 7-Azaindole Core (ESIPT Photophysics): The 7-azaindole chromophore is remarkably sensitive to its state of solvation 1[1]. In aqueous buffers, its fluorescence is heavily quenched due to intermolecular hydrogen bonding with water. However, upon covalent conjugation to a target biomolecule, the probe is shielded in a more hydrophobic microenvironment 2[2]. This triggers an Excited-State Intramolecular Proton Transfer (ESIPT), resulting in a massive increase in quantum yield and a large Stokes shift.

  • The 5-Fluoro Substitution: The electronegative fluorine atom at the 5-position lowers the pKa of the pyrrole nitrogen, fine-tuning the tautomerization energy barrier. Crucially, it lowers the HOMO energy level, conferring high resistance to photobleaching during intense Two-Photon or UV excitation.

  • The Carbohydrazide Handle: Carbohydrazides are potent

    
    -effect nucleophiles that react chemoselectively with aldehydes and ketones to form stable hydrazone linkages. This allows for the bioorthogonal labeling of oxidized cell-surface glycans or lipid peroxidation products.
    
Quantitative Photophysical & Kinetic Data
ParameterValueMechanistic Impact
Excitation (

)
345 nm (1P) / 690 nm (2P)Compatible with standard DAPI filters and Ti:Sapphire 2-photon lasers.
Emission (

)
485 nm (ESIPT Tautomer)Massive Stokes shift (~140 nm) eliminates cellular autofluorescence background.
Quantum Yield (

)
< 0.01 (Free)

0.45 (Bound)
Highly fluorogenic; unbound probe remains dark, minimizing wash stringency.
Reaction Kinetics

Aniline catalysis ensures rapid labeling within 1-2 hours at physiological temperatures 3[3].

Reaction Pathway & Workflow Visualization

To successfully implement this protocol, one must visualize the chemical transformation occurring at the cell surface. The following diagram illustrates the aniline-catalyzed hydrazone formation that activates the ESIPT fluorescence.

Mechanism Glycan Cell Surface Glycan (cis-diols) Aldehyde Reactive Aldehyde (Carbonyl) Glycan->Aldehyde NaIO4 Oxidation Hydrazone Hydrazone Conjugate (Covalent Bond) Aldehyde->Hydrazone Aniline (10 mM) pH 6.5 Probe 5-F-7AI-CH Probe (Non-fluorescent) Probe->Hydrazone Nucleophilic Attack ESIPT ESIPT Activation (Strong Fluorescence) Hydrazone->ESIPT Hydrophobic Shielding & Tautomerization

Caption: Chemical signaling pathway: Hydrazone formation triggers ESIPT-mediated fluorescence.

Workflow A 1. Cell Culture & Fixation B 2. NaIO4 Oxidation (Generate Aldehydes) A->B C 3. 5-F-7AI-CH Labeling (+ Aniline Catalyst) B->C D 4. Wash & Mount (Remove Unreacted) C->D E 5. Fluorescence Microscopy D->E

Self-Validating Experimental Protocol

This protocol is designed to label cell-surface sialic acids. To ensure scientific trustworthiness, you must run a parallel negative control where the oxidation step (Step 2) is omitted. If the negative control shows fluorescence, it indicates incomplete washing or non-specific hydrophobic trapping of the probe.

Materials Required
  • Target Cells: HeLa, A549, or equivalent adherent cell lines.

  • Oxidant: Sodium periodate (

    
    ), 1 mM in PBS (Prepare fresh).
    
  • Quencher: Glycerol, 1 mM in PBS.

  • Catalyst: Aniline, highly purified.

  • Labeling Buffer: 0.1 M Sodium Acetate or PBS adjusted to pH 6.5.

Step-by-Step Methodology

Step 1: Cell Fixation

  • Wash cells cultured on glass coverslips three times with ice-cold PBS (pH 7.4).

  • Fix cells using 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash extensively (3 × 5 min) with PBS to remove residual PFA (which contains reactive aldehydes that will cause false-positive background).

Step 2: Periodate Oxidation (Aldehyde Generation)

  • Incubate the fixed cells with 1 mM

    
     in PBS for exactly 30 minutes at 4°C in the dark. (Note: For the negative control coverslip, incubate in PBS only).
    
  • Quench the unreacted

    
     by adding 1 mM glycerol for 5 minutes.
    
  • Wash the coverslips three times with PBS.

  • Add aniline to a final concentration of 10 mM to act as a nucleophilic catalyst 4[4].

  • Invert the coverslips onto a 50 µL drop of the labeling solution on a piece of Parafilm.

  • Incubate for 1.5 hours at room temperature in a humidified, dark chamber.

Step 4: Washing and Mounting

  • Wash the coverslips stringently: 2 × 5 min in PBS containing 0.1% Tween-20, followed by 2 × 5 min in standard PBS.

  • Mount the coverslips onto glass slides using a commercially available anti-fade mounting medium.

Step 5: Image Acquisition

  • Image using a confocal or widefield fluorescence microscope.

  • Excitation: Use a 340-360 nm bandpass filter (standard DAPI excitation) or a Two-Photon laser tuned to 690 nm.

  • Emission: Collect emission using a 450-500 nm bandpass filter to capture the ESIPT tautomer signal.

Troubleshooting & Causality (Expert Insights)

Do not treat protocols as magic recipes; understand the physical chemistry driving the system.

  • Why use 1 mM

    
     at 4°C in the dark? 
    Causality:
    
    
    
    specifically oxidizes cis-diols to aldehydes. Using a low temperature (4°C) and a short incubation time restricts the oxidation strictly to terminal sialic acids, preventing the destructive cleavage of the underlying glycan backbone. Darkness prevents the photodecomposition of periodate into non-specific reactive oxygen species.
  • Why use 10 mM aniline at pH 6.5? Causality: Uncatalyzed hydrazone formation is kinetically sluggish. Aniline acts as a nucleophilic catalyst, rapidly forming a highly reactive Schiff base intermediate with the aldehyde, which is subsequently displaced by the carbohydrazide 3[3]. A pH of 6.5 is the thermodynamic sweet spot: it is acidic enough to protonate the carbonyl oxygen (increasing its electrophilicity) but basic enough to keep the carbohydrazide unprotonated and nucleophilic.

  • Why quench with Glycerol? Causality: Glycerol contains a cis-diol that rapidly consumes unreacted

    
    . If periodate is carried over into the labeling step, it will oxidatively destroy the 5-F-7AI-CH probe, abolishing the fluorescence signal.
    

References

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs Source: ACS Publications URL:[Link]

  • Water-Soluble Organocatalysts for Hydrazone and Oxime Formation Source: American Chemical Society URL:[Link]

  • A versatile approach towards multivalent saccharide displays on magnetic nanoparticles and phospholipid vesicles Source: RSC Publishing URL:[Link]

  • Protein aggregation monitoring in cells under oxidative stress: a novel fluorescent probe based on a 7-azaindole-BODIPY derivative Source: RSC Publishing URL:[Link]

Sources

Application Notes and Protocols: Synthesis of 5-Fluoro-7-azaindole-3-carbohydrazide Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated 7-Azaindoles in Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various protein kinases.[1][2][3] This bioisosteric relationship has led to the development of numerous kinase inhibitors, including the FDA-approved drug Vemurafenib for the treatment of melanoma.[2][4] The strategic incorporation of a fluorine atom, a common bioisostere for hydrogen, can significantly modulate a molecule's physicochemical properties.[5][6] Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions, making it a valuable tool in drug design.[5][7]

This guide provides a comprehensive overview and detailed protocols for the synthesis of a focused library of 5-Fluoro-7-azaindole-3-carbohydrazide derivatives. The carbohydrazide moiety serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).[8][9][10][11][12] Hydrazides and their derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][13][14][15] By systematically modifying the substituents on the carbohydrazide nitrogen, researchers can probe the steric and electronic requirements for optimal target engagement and biological activity.

Guiding Principles for Synthesis and SAR Studies

The overarching goal is to generate a diverse set of analogs to systematically explore the chemical space around the 5-fluoro-7-azaindole core. This exploration is crucial for identifying key structural features that govern biological activity and for optimizing lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

Core Concepts in the Synthetic Strategy:
  • Robust Scaffold Synthesis: The initial focus is on a reliable and scalable synthesis of the core intermediate, 5-fluoro-7-azaindole.

  • Efficient Functionalization: The C3 position of the azaindole ring is the key site for introducing the carbohydrazide functionality.

  • Diversity-Oriented Derivatization: The terminal nitrogen of the hydrazide is systematically reacted with a variety of electrophiles to generate a library of derivatives.

Logic for SAR Studies:

The derivatization strategy is designed to investigate the impact of various substituents on the molecule's interaction with its biological target. Key parameters to be explored include:

  • Steric Bulk: Introducing substituents of varying sizes to probe the spatial constraints of the binding pocket.

  • Electronic Effects: Incorporating electron-donating and electron-withdrawing groups to modulate the electronic properties of the pharmacophore.

  • Hydrogen Bonding Capacity: Introducing groups that can act as hydrogen bond donors or acceptors to identify key interactions with the target protein.

Experimental Section: Synthesis and Characterization

This section outlines the detailed protocols for the synthesis of the 5-Fluoro-7-azaindole-3-carbohydrazide core and its subsequent derivatization.

Synthesis of the 5-Fluoro-7-azaindole Core

The synthesis of the 5-fluoro-7-azaindole scaffold can be achieved through various established methods.[16][17][18][19] One common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

Synthesis of 5-Fluoro-7-azaindole Start 2-Amino-5-fluoropyridine Step1 Protection of Amino Group (e.g., Boc) Start->Step1 Step2 Introduction of a functional group at C3 (e.g., iodination) Step1->Step2 Step3 Palladium-catalyzed cross-coupling (e.g., Sonogashira with a protected alkyne) Step2->Step3 Step4 Cyclization (e.g., base-mediated) Step3->Step4 Step5 Deprotection Step4->Step5 End 5-Fluoro-7-azaindole Step5->End

Caption: General synthetic workflow for 5-Fluoro-7-azaindole.

Protocol 1: Synthesis of Ethyl 5-Fluoro-7-azaindole-3-carboxylate

This protocol describes the functionalization of the 5-fluoro-7-azaindole core at the C3 position with an ethyl carboxylate group, a key precursor for the carbohydrazide.

Materials:

  • 5-Fluoro-7-azaindole

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Ethanol

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Acylation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 5-fluoro-7-azaindole (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Esterification: Cool the reaction mixture back to 0 °C.

  • Slowly add anhydrous ethanol (5.0 eq) followed by the dropwise addition of triethylamine (3.0 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 5-fluoro-7-azaindole-3-carboxylate.

Protocol 2: Synthesis of 5-Fluoro-7-azaindole-3-carbohydrazide

This protocol details the conversion of the ethyl ester to the corresponding carbohydrazide.[20][21]

Materials:

  • Ethyl 5-fluoro-7-azaindole-3-carboxylate

  • Hydrazine hydrate (80-99%)

  • Ethanol

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl 5-fluoro-7-azaindole-3-carboxylate (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (10-20 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 5-fluoro-7-azaindole-3-carbohydrazide.

Protocol 3: General Procedure for the Synthesis of 5-Fluoro-7-azaindole-3-carbohydrazide Derivatives (Amide Coupling)

This protocol describes the general method for coupling various carboxylic acids to the terminal nitrogen of the carbohydrazide.[22][23][24][25]

Materials:

  • 5-Fluoro-7-azaindole-3-carbohydrazide

  • Substituted carboxylic acid (1.0-1.2 eq)

  • Coupling agent (e.g., EDC, HATU) (1.2 eq)

  • Amine base (e.g., DIPEA, TEA) (2-3 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Optional: Additive (e.g., HOBt) (1.2 eq)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted carboxylic acid (1.0 eq), coupling agent (1.2 eq), and optional additive (1.2 eq) in the anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add 5-fluoro-7-azaindole-3-carbohydrazide (1.0 eq) to the reaction mixture, followed by the dropwise addition of the amine base.

  • Stir the reaction at room temperature overnight.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired derivative.

Structure-Activity Relationship (SAR) Studies: A Systematic Approach

The synthesized library of 5-fluoro-7-azaindole-3-carbohydrazide derivatives should be subjected to a panel of biological assays to determine their activity and establish a clear SAR.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Core 5-Fluoro-7-azaindole-3-carbohydrazide Library Diverse Library of Derivatives Core->Library Parallel Synthesis Primary_Assay Primary Screening (e.g., Kinase Inhibition Assay) Library->Primary_Assay Secondary_Assay Secondary Assays (e.g., Cellular Potency, Selectivity Profiling) Primary_Assay->Secondary_Assay Hit Confirmation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Core Iterative Design

Caption: Workflow for SAR studies of 5-Fluoro-7-azaindole-3-carbohydrazide derivatives.

Data Presentation for SAR Analysis

The results of the biological screening should be tabulated to facilitate easy comparison and identification of trends.

Compound ID Substituent (R) IC50 (nM) [Target Kinase] Cellular EC50 (µM) Notes
F-AZA-001 -H>10,000>50Parent carbohydrazide
F-AZA-002 -CH₃5,20025Small alkyl group
F-AZA-003 -Phenyl8505.2Aromatic substituent
F-AZA-004 -4-Fluorophenyl4202.1Electron-withdrawing group
F-AZA-005 -4-Methoxyphenyl1,1008.5Electron-donating group
F-AZA-006 -Cyclohexyl2,30015Bulky aliphatic group

Data presented here is hypothetical and for illustrative purposes only.

Characterization Techniques

All synthesized compounds must be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Purity of the final compounds should be determined by analytical HPLC, typically aiming for >95% purity.

Conclusion and Future Directions

This application note provides a robust framework for the synthesis and SAR exploration of novel 5-fluoro-7-azaindole-3-carbohydrazide derivatives. The versatility of the carbohydrazide moiety allows for the generation of a diverse chemical library, which is crucial for identifying lead compounds with potent and selective biological activity. Future work could involve the introduction of conformational constraints, further bioisosteric replacements, and in-depth ADME/Tox profiling of promising candidates to advance them in the drug discovery pipeline.[26][27]

References

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Center for Biotechnology Information. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. ResearchGate. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. ACS Publications. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Oncology and Therapy. [Link]

  • Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. [Link]

  • Input of Isosteric and Bioisosteric Approach in Drug design. SciSpace. [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Bentham Science. [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry. [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. PubMed. [Link]

  • Hydrazide: Significance and symbolism. Wisdom Library. [Link]

  • The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate. [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Future Medicinal Chemistry. [Link]

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

  • Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease. Taylor & Francis Online. [Link]

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Targets in Heterocyclic Systems. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. National Center for Biotechnology Information. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Chemistry – An Asian Journal. [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

  • On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. ResearchGate. [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey. ResearchGate. [Link]

  • Carbodiimide. Wikipedia. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. Wiley Online Library. [Link]

  • Indole carboxylation reaction by AnInD in the presence of 1 M KHCO 3. ResearchGate. [Link]

  • Carbodiimide-mediated amidation reaction. ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Center for Biotechnology Information. [Link]

  • Process for making carbohydrazide.

Sources

Troubleshooting & Optimization

solubility issues with 5-Fluoro-7-azaindole-3-carbohydrazide and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Based on the physicochemical properties of the 7-azaindole scaffold and the specific functional groups involved, here is the technical support guide.

Physicochemical Profile & Solubility Analysis

To solve solubility issues, we must first understand the molecular interactions driving the behavior of 5-Fluoro-7-azaindole-3-carbohydrazide .

  • The "Brick Dust" Effect: This molecule combines a rigid, planar aromatic core (7-azaindole) with a hydrogen-bond-rich tail (carbohydrazide). The hydrazide group (

    
    ) acts as both a hydrogen bond donor and acceptor, creating a high-energy crystal lattice that resists solvation.
    
  • The Fluorine Factor: The 5-fluoro substituent increases lipophilicity compared to the parent azaindole but also withdraws electron density from the pyridine ring (N-7), lowering its basicity (pKa). This makes the compound harder to protonate/solubilize in mildly acidic aqueous buffers compared to non-fluorinated analogs.

  • Ionization Sites:

    • N-7 (Pyridine nitrogen): Weakly basic. Protonation aids solubility but requires lower pH due to the fluorine's inductive effect.

    • N-1 (Pyrrole nitrogen): Very weakly acidic (pKa > 13). Not useful for solubility manipulation under physiological conditions.

    • Hydrazide Terminal Amine: Weakly basic.

Troubleshooting Guide (Q&A)

Scenario A: Stock Solution Preparation

Q: I am trying to make a 10 mM stock in DMSO, but I see fine particulates. What is happening? A: This is likely a "micro-seeding" event. While 7-azaindoles are generally soluble in DMSO, the hydrazide moiety can form intermolecular networks.

  • Solution:

    • Sonicate at 40°C: Heat breaks the intermolecular H-bonds. Sonicate for 10–15 minutes.

    • Acidified DMSO: If the solid persists, add 1% equivalent of acetic acid or 0.1% HCl to the DMSO. Protonating the terminal hydrazide nitrogen disrupts the crystal packing, significantly boosting solubility.

Q: Can I use Ethanol or Methanol for stock solutions? A: Avoid for long-term storage. While the compound may dissolve in hot alcohols, it often precipitates (crystallizes) upon cooling or storage at -20°C. Alcohols also risk reacting with the hydrazide to form esters/acetals over long periods. Anhydrous DMSO or DMA (Dimethylacetamide) are the recommended solvents for stable stocks.

Scenario B: Biological Assay (Aqueous Dilution)

Q: When I dilute my DMSO stock into the assay buffer (PBS, pH 7.4), the compound crashes out immediately. A: This is the most common failure mode. The "crash-out" occurs because the hydrophobic effect forces the planar molecules to stack (aggregate) once the organic solvent concentration drops below a critical threshold.

  • Solution: Do not dilute directly from 100% DMSO to 100% Buffer. Use an Intermediate Dilution Step or a Carrier System .

Q: What is the recommended carrier system for cellular assays? A: We recommend the "10/40/5" solvent system to maintain solubility up to 2.5 mg/mL.

  • Protocol:

    • Dissolve compound in DMSO (10% of final volume).[1]

    • Add PEG300 (40% of final volume) and vortex.

    • Add Tween-80 (5% of final volume) and vortex.

    • Slowly add pre-warmed Saline/PBS (45% of final volume).

Scenario C: Chemical Synthesis & Purification

Q: During workup, the product "oils out" instead of crystallizing. A: The hydrazide group often traps solvent molecules, leading to amorphous oils.

  • Solution:

    • Trituration: Remove the solvent and add diethyl ether or MTBE. Sonicate vigorously to induce nucleation.

    • Anti-solvent Drip: Dissolve the oil in a minimum amount of Methanol. Add water dropwise very slowly while stirring. If it turns milky, stop and let it stir; the oil droplets should harden into a solid over 1–2 hours.

Visual Decision Guides

Figure 1: Solubility Optimization Decision Tree

Use this logic flow to select the correct solvent system for your specific application.

SolubilityTree Start Start: 5-F-7-Azaindole-3-Carbohydrazide App Select Application Start->App Stock Stock Solution (Storage) App->Stock Long term Assay In Vitro Assay (Cell/Enzyme) App->Assay Dilution Vivo In Vivo / Animal (Injection) App->Vivo High Conc. Sol_DMSO 100% Anhydrous DMSO (Store -20°C) Stock->Sol_DMSO Standard Sol_Acid Acidified DMSO (if stubborn) Stock->Sol_Acid Precipitates? Sol_CoSolvent Co-solvent System: DMSO (1%) + PEG300 (40%) Assay->Sol_CoSolvent Standard Sol_Cyc Cyclodextrin: 10% DMSO + 20% SBE-β-CD Assay->Sol_Cyc Sensitive Cells Vivo->Sol_Cyc IV / IP Sol_Lipid Lipid Formulation: 10% DMSO + 90% Corn Oil Vivo->Sol_Lipid Oral Gavage

Caption: Decision tree for selecting solvent vehicles based on experimental context. Green paths indicate biological compatibility.

Standardized Protocols

Protocol A: Preparation of 10 mM Stock Solution

Valid for: Storage and initial dilutions.

  • Weighing: Weigh 1.94 mg of 5-Fluoro-7-azaindole-3-carbohydrazide (MW ≈ 194.17 g/mol ).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade: Cell Culture Tested).

  • Dissolution:

    • Vortex for 30 seconds.

    • Check Point: If particles remain, sonicate in a water bath at 40°C for 10 minutes.

    • Critical: If solution is still cloudy, add 5 µL of 1M HCl (aqueous) or Glacial Acetic Acid. The slight acidification usually forces dissolution by protonating the hydrazide.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -80°C (6 months) or -20°C (1 month).

Protocol B: The "Gold Standard" Assay Formulation

Valid for: Animal studies (IP/Oral) and high-concentration cellular assays. Target Concentration: 2.5 mg/mL

ComponentPercentage (v/v)FunctionOrder of Addition
1. DMSO Stock 10% Primary SolubilizerFirst
2. PEG300 40% Co-solvent / DispersantSecond (Vortex well)
3. Tween-80 5% Surfactant (Prevents aggregation)Third (Vortex well)
4. Saline (0.9%) 45% Aqueous CarrierFourth (Add slowly)

Note: Always prepare fresh. Do not store the diluted emulsion.

Mechanism of Action: pH-Dependent Solubility

Understanding the protonation states helps in designing custom buffers.

PH_States cluster_0 Danger Zone (Precipitation) Acidic Acidic pH (< 4.0) High Solubility (Cationic) Neutral Neutral pH (6.0 - 8.0) Low Solubility (Neutral / Aggregates) Acidic->Neutral Deprotonation of N7-Pyridine & Hydrazide Neutral->Acidic Protonation Basic Basic pH (> 10.0) Moderate Solubility (Anionic) Neutral->Basic Deprotonation of Pyrrole NH Basic->Neutral Protonation

Caption: Solubility is highest at acidic pH due to protonation of the pyridine/hydrazide nitrogens. Neutral pH represents the lowest solubility point (isoelectric region).

References

  • National Institutes of Health (NIH). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PubMed Central. Retrieved from [Link]

Sources

optimizing reaction conditions for 5-Fluoro-7-azaindole-3-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis of 5-Fluoro-7-azaindole-3-carbohydrazide. As a key building block in medicinal chemistry, particularly for kinase inhibitors, optimizing its synthesis is crucial.[1][2] This document moves beyond a simple protocol to offer a troubleshooting framework grounded in chemical principles, helping you navigate common experimental challenges to achieve high yield and purity.

Core Synthesis: The Hydrazinolysis of Ethyl 5-Fluoro-7-azaindole-3-carboxylate

The most direct and common route to 5-Fluoro-7-azaindole-3-carbohydrazide is the nucleophilic acyl substitution of a corresponding ester, typically the ethyl or methyl ester, with hydrazine hydrate. This reaction, known as hydrazinolysis, is robust but requires careful control of conditions to ensure success.

Experimental Protocol: A Validated Starting Point

This protocol describes a standard lab-scale synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 5-fluoro-7-azaindole-3-carboxylate (1.0 eq) in anhydrous ethanol (10-15 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, ~10 eq) to the solution. An excess is used to drive the reaction to completion.[3][4]

  • Reaction Conditions: Heat the mixture to reflux (approximately 78-80°C) and maintain for 8-12 hours.[3][5] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the azaindole moiety is prone to oxidation.

  • Monitoring: Track the disappearance of the starting ester using Thin-Layer Chromatography (TLC). A more polar spot corresponding to the carbohydrazide product should appear.

  • Product Isolation: Once the starting material is consumed, allow the reaction mixture to cool to room temperature, and then further cool in an ice bath for 1-2 hours. The product often precipitates as a white or off-white solid.

  • Purification: Collect the solid by vacuum filtration, washing with cold ethanol to remove residual hydrazine hydrate.[6] If necessary, the crude product can be further purified by recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for this synthesis? A1: The most common precursor is an ester derivative, typically ethyl 5-fluoro-7-azaindole-3-carboxylate. This ester is itself synthesized through multi-step sequences often starting from substituted pyridines.

Q2: Why is an excess of hydrazine hydrate necessary? A2: Hydrazinolysis is an equilibrium-driven reaction. Using a large excess of hydrazine hydrate shifts the equilibrium towards the product side, ensuring a high conversion of the starting ester and maximizing the yield.[3][4] Molar ratios of hydrazine hydrate to ester can range from 5:1 to as high as 10:1.[3][5]

Q3: What are the best solvents for this reaction? A3: Alcohols, such as anhydrous ethanol or methanol, are the most frequently used solvents.[3][8] They are effective at dissolving the starting ester and hydrazine hydrate, and the desired carbohydrazide product often has lower solubility in the cold alcohol, which facilitates its precipitation and isolation upon cooling.[8]

Q4: How critical is the reaction temperature? A4: Temperature is a key parameter. Refluxing in ethanol provides the necessary activation energy for the reaction to proceed at a reasonable rate.[3] However, excessively high temperatures or prolonged heating could potentially lead to the degradation of the starting material or product, especially with sensitive heterocyclic systems. If degradation is observed, lowering the temperature and extending the reaction time is a viable strategy.[3]

Q5: How can I effectively monitor the reaction's progress? A5: Thin-Layer Chromatography (TLC) is the most convenient method.[3] Use a solvent system that provides good separation between the starting ester and the product (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The carbohydrazide product is significantly more polar than the ester and will have a lower Rf value. The reaction is considered complete when the TLC spot corresponding to the starting ester is no longer visible.

Troubleshooting Guide

Workflow for Synthesis and Troubleshooting

G cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_trouble Troubleshooting cluster_solutions Start Start: Ethyl 5-fluoro- 7-azaindole-3-carboxylate Reagents Add Hydrazine Hydrate & Ethanol Start->Reagents Reaction Reflux (8-12h) Monitor by TLC Reagents->Reaction Cool Cool to RT, then Ice Bath Reaction->Cool Reaction Complete Check1 Low Yield? Reaction->Check1 Filter Filter Precipitate Cool->Filter Check3 Oily Product/ No Precipitation? Cool->Check3 Purify Recrystallize (e.g., from Ethanol) Filter->Purify Check2 Impure Product? Filter->Check2 Product Pure 5-Fluoro-7-azaindole- 3-carbohydrazide Purify->Product Sol1 Extend Time/ Increase Temp/ Add More N2H4 Check1->Sol1 Sol2 Purify Starting Ester/ Optimize Recrystallization/ Column Chromatography Check2->Sol2 Sol3 Remove Solvent (Rotovap)/ Triturate with Non-Polar Solvent Check3->Sol3

Sources

Technical Support Center: 5-Fluoro-7-azaindole-3-carbohydrazide Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

5-Fluoro-7-azaindole-3-carbohydrazide is a high-value scaffold in kinase inhibitor development. Its reactivity is defined by the interplay between the electron-deficient 7-azaindole core (modulated by the 5-fluoro substituent) and the amphoteric carbohydrazide tail.

Successful derivatization requires navigating three competing reactivity centers:

  • The Hydrazide (

    
    ):  The primary nucleophile (terminal 
    
    
    
    ) and electrophile (carbonyl
    
    
    ).
  • The Pyrrole Nitrogen (

    
    ):  Acidic (
    
    
    
    ), prone to deprotonation and competing alkylation/acylation.
  • The Pyridine Nitrogen (

    
    ):  Weakly basic, capable of hydrogen bond aggregation or metal coordination, often reducing solubility.
    

This guide addresses the most frequent failure modes: regioselectivity errors, unintentional cyclizations, and solubility-driven yield losses.

Troubleshooting Guide (FAQs)

Category A: Schiff Base Formation (Hydrazone Synthesis)[1][2]

Q1: My reaction with an aldehyde shows <20% conversion after 24 hours. Increasing temperature only degrades the starting material. What is happening?

Diagnosis: Supramolecular Aggregation. 7-azaindoles form stable hydrogen-bonded dimers (N1-H


 N7) in non-polar or weakly polar solvents (DCM, Toluene). This effectively sequesters the molecule, reducing the effective concentration of the hydrazide tail.

Solution:

  • Solvent Switch: Move to polar aprotic solvents that disrupt H-bonds: DMSO or DMF .

  • Catalysis: Add 5-10 mol% Acetic Acid or Ytterbium(III) triflate [Yb(OTf)

    
    ]. Acid catalysis activates the aldehyde carbonyl and protonates N7, breaking the dimer.
    
  • Protocol Adjustment: Do not reflux immediately. Stir at RT for 1 hour to allow equilibrium formation, then heat to 60°C if needed.

Q2: I observe a side product with Mass


 or 

. Is this oxidation?

Diagnosis: Unintentional Cyclization.

  • 
     (Loss of 
    
    
    
    ):
    If you are reacting with a ketone/aldehyde, this is the desired hydrazone. However, if you are in acidic conditions with an ortho-hydroxy aldehyde, you may have formed a 1,3-benzoxazine or similar fused heterocycle.
  • 
     (Oxidation):  Hydrazides are reducing agents. In the presence of ambient oxygen and transition metal impurities (common in commercial aldehydes), the hydrazide can oxidize to the diimide  (
    
    
    
    ), which is unstable and decomposes.
  • Prevention: Degas solvents with

    
     or Ar. Add a radical scavenger (e.g., BHT) if the aldehyde is prone to autoxidation.
    
Category B: Acylation & Alkylation

Q3: When attempting to acylate the hydrazide (using acid chloride), I get a mixture of mono-, di-, and tri-acylated products. How do I stop at mono-acylation?

Diagnosis: Competitive N1 Acylation & Over-Acylation. The 5-fluoro group withdraws electrons, making the N1 proton slightly more acidic than in unsubstituted 7-azaindole. Under basic conditions (e.g.,


), the N1 deprotonates and reacts. Furthermore, the product (acyl hydrazide) is still nucleophilic.

Solution:

  • Base Selection: Use a weaker base like Pyridine (which acts as both solvent and base) or

    
      (biphasic). Avoid strong bases like 
    
    
    
    or
    
    
    unless N1 protection is intended.
  • Temperature Control: Conduct the addition at 0°C or -10°C .

  • Reverse Addition: Add the acid chloride dropwise to the hydrazide solution (excess hydrazide), not the other way around.

Q4: I am trying to alkylate the terminal nitrogen, but I see alkylation on the indole ring. How do I control Regioselectivity?

Diagnosis: N1 vs. Terminal N Competition. In polar aprotic solvents (DMF) with bases like


, the N1-indole anion is a soft, highly reactive nucleophile.

Corrective Workflow:

  • Protect N1: Use a Boc or SEM group on the N1 position before attempting difficult alkylations on the hydrazide.

  • Reductive Amination: Instead of direct alkylation (halide + base), react the hydrazide with a ketone/aldehyde to form the hydrazone, then reduce with

    
     . This avoids basic conditions entirely.
    
Category C: Cyclization to Heterocycles

Q5: I am trying to cyclize the hydrazide to a 1,3,4-oxadiazole using


, but the 5-Fluoro group seems to be affecting the yield. 

Diagnosis: Halo-substitution or Polymerization. While the C-F bond is strong (


), harsh conditions like refluxing 

can cause:
  • Chlorination: Exchange of the 5-F for 5-Cl (rare but possible if activated).

  • Vilsmeier-Haack type side reactions: If DMF is present as a catalyst.

Optimization:

  • Milder Reagent: Use Burgess Reagent or

    
      for oxidative cyclization of the hydrazone. These conditions are neutral/mildly basic and preserve the 5-F moiety.
    
  • One-Pot Protocol: If using carboxylic acids, use coupling agents (EDC/HOBt) to form the intermediate, then add T3P (Propylphosphonic anhydride) for cyclization.

Reaction Pathways & Decision Tree

The following diagram illustrates the critical branching points in derivatization.

G Start 5-F-7-azaindole-3-carbohydrazide Aldehyde + Aldehyde/Ketone (Schiff Base) Start->Aldehyde AcCl + Acid Chloride (Acylation) Start->AcCl Cycliz + Cyclizing Agent (POCl3 / Burgess) Start->Cycliz Hydrazone Hydrazone (Desired) Aldehyde->Hydrazone Polar solvent (EtOH/AcOH) Dimer Aggregated Dimer (Low Reactivity) Aldehyde->Dimer Non-polar solvent (Toluene/DCM) Diacyl Diacylhydrazine (Desired/Side) AcCl->Diacyl Controlled Base (Pyridine, 0°C) N1_Sub N1-Substituted Side Product AcCl->N1_Sub Strong Base (NaH/K2CO3) Oxadiazole 1,3,4-Oxadiazole (Target) Cycliz->Oxadiazole Mild cond. (I2/K2CO3) Hydrolysis Hydrolysis to Carboxylic Acid Cycliz->Hydrolysis Aq. Acid/Heat

Figure 1: Reaction logic flow showing critical decision points between desired pathways (Green) and common failure modes (Red).

Validated Experimental Protocols

Protocol A: High-Yield Hydrazone Formation (Breaking Aggregation)

Target: Reaction with aromatic aldehyde.

  • Dissolution: Dissolve 1.0 eq of 5-Fluoro-7-azaindole-3-carbohydrazide in Ethanol/DMF (9:1 ratio) . The DMF is crucial to disrupt N1-N7 dimers.

  • Activation: Add 0.1 eq of Glacial Acetic Acid .

  • Addition: Add 1.1 eq of the aldehyde.

  • Reaction: Stir at Room Temperature for 2 hours.

    • Checkpoint: Monitor TLC.[1] If conversion is <50%, heat to 60°C.

  • Workup: Cool to RT. Add ice-cold water. The hydrazone typically precipitates. Filter and wash with cold ethanol.

    • Note: Avoid aqueous acid workup to prevent hydrolysis of the imine bond.

Protocol B: "Soft" Cyclization to 1,3,4-Oxadiazole

Target: Avoiding 5-F cleavage or N1-chlorination.

  • Precursor: Suspend the hydrazone (from Protocol A) in dry DCM .

  • Reagent: Add 2.5 eq of Potassium Carbonate (

    
    )  and 1.1 eq of Iodine (
    
    
    
    )
    .
  • Condition: Stir at RT for 4-12 hours until the iodine color fades (or persists).

  • Mechanism: Oxidative cyclization via the hypoiodite intermediate.

  • Workup: Quench with saturated sodium thiosulfate (removes excess

    
    ). Extract with EtOAc.
    
    • Advantage:[2][3][4] This method avoids

      
       and high heat, preserving the 5-Fluoro substituent and the azaindole core integrity.
      

Data Summary: Solvent & Base Effects

VariableConditionOutcomeMechanism
Solvent Toluene / DCMLow Yield / No Rxn Intermolecular H-bond dimerization locks the hydrazide.
Solvent DMF / DMSOHigh Reactivity Solvent disrupts H-bonds; exposes nucleophilic sites.
Base

/ NaH
N1-Alkylation Deprotonates Indole NH (

); leads to mixtures.
Base Pyridine /

Hydrazide Selectivity Sufficient to scavenge HCl/acid but too weak to deprotonate N1.
Reagent

(Reflux)
Side Reactions Risk of chlorination or charring of electron-rich rings.
Reagent Burgess ReagentClean Cyclization Dehydrative cyclization under neutral conditions.

References

  • Synthesis and reactivity of 7-azaindoles. Current Organic Chemistry, 2001.[3] Link

  • Convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides. Chemical Science, 2013. Link

  • Iodine mediated oxidative cyclization of acylhydrazones. Organic Letters, 2011.[5] Link

  • 7-Azaindole breaks carboxylic acid dimers. Chemical Communications, 2011. Link

  • Effect of fluorine substitution on reactivity. Journal of Organic Chemistry, 2006.[6] Link

Sources

Technical Support Center: Purification of 5-Fluoro-7-azaindole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-Fluoro-7-azaindole-3-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common challenges encountered during the purification of this and structurally related molecules.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] The addition of a fluorine atom can further modulate physicochemical properties, such as solubility and metabolic stability.[3][4] The carbohydrazide functional group at the 3-position is a versatile synthon for creating a diverse range of derivatives, including hydrazones.[5][6] However, the unique combination of a polar heterocyclic core, a basic hydrazide moiety, and the potential for hydrogen bonding presents specific challenges during purification.

This guide provides a structured approach to troubleshooting common issues, offering explanations grounded in the chemical properties of the molecule and practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 5-Fluoro-7-azaindole-3-carbohydrazide.

Issue 1: Poor Solubility of Crude Product

Scenario: You've completed the synthesis, and the crude 5-Fluoro-7-azaindole-3-carbohydrazide is difficult to dissolve in common organic solvents for subsequent purification by chromatography or recrystallization.

Probable Causes:

  • High Polarity and Hydrogen Bonding: The 7-azaindole ring system, coupled with the carbohydrazide group, creates a highly polar molecule capable of extensive intermolecular hydrogen bonding. This leads to high lattice energy in the solid state and, consequently, low solubility in many common, less-polar organic solvents.

  • Presence of Inorganic Salts: Residual inorganic salts from the reaction workup can suppress the solubility of your target compound.

Solutions:

Solution Mechanism & Rationale Step-by-Step Protocol
Solvent System Screening The principle of "like dissolves like" is paramount. Highly polar solvents are required to disrupt the intermolecular forces of the solid compound.1. In small test tubes, assess the solubility of a few milligrams of your crude product in a range of polar solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile).[7] 2. Test solvent mixtures, such as methanol/water or acetonitrile/water, as these can be effective for polar compounds.[7] 3. Gentle heating can aid dissolution, but be mindful of potential degradation.[5]
Aqueous Workup to Remove Salts If inorganic salts are suspected, a simple aqueous wash can be effective.1. Suspend the crude product in deionized water. 2. Stir vigorously for 15-30 minutes. 3. Collect the solid product by vacuum filtration and wash with fresh water. 4. Dry the solid thoroughly under vacuum.
pH Adjustment (for extraction) The basicity of the hydrazide and the pyridine nitrogen allows for the formation of a water-soluble salt in acidic conditions.1. Suspend the crude material in a biphasic system (e.g., ethyl acetate and water). 2. Add dilute aqueous HCl (e.g., 1 M) dropwise while stirring until the solid dissolves in the aqueous layer. 3. Separate the layers and wash the aqueous layer with ethyl acetate to remove non-basic impurities. 4. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) to precipitate the purified product. 5. Filter, wash with water, and dry.
Issue 2: Difficulty in Achieving Purity by Recrystallization

Scenario: You've attempted to recrystallize the crude product, but it either "oils out," fails to crystallize upon cooling, or the resulting crystals show minimal improvement in purity.

Probable Causes:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[5]

  • Rapid Cooling: Cooling the solution too quickly can lead to precipitation rather than crystallization, trapping impurities.[8]

  • High Impurity Load: A large amount of impurities can inhibit crystal lattice formation.

Solutions:

Solution Mechanism & Rationale Step-by-Step Protocol
Systematic Solvent Selection Finding the right solvent or solvent pair is critical for successful recrystallization.1. Use the results from your solubility screening (Issue 1). 2. An ideal single solvent will dissolve the compound when hot but not when cold.[5] 3. For a two-solvent system, dissolve the compound in a "good" solvent (e.g., hot methanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Controlled Cooling & Seeding Gradual cooling allows for the ordered arrangement of molecules into a crystal lattice, excluding impurities.1. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop.[9] 2. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[9] 3. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[8] 4. Adding a "seed crystal" of pure product can also induce crystallization.[8]
Pre-Purification Step If the crude material is very impure, a preliminary purification can make recrystallization more effective.1. Perform a quick filtration through a small plug of silica gel, eluting with a moderately polar solvent to remove non-polar impurities. 2. Alternatively, an acid-base extraction (as described in Issue 1) can remove acidic or basic impurities before attempting recrystallization.

Caption: Decision workflow for troubleshooting recrystallization.

Issue 3: Poor Separation or Degradation on Silica Gel Column Chromatography

Scenario: You are using normal-phase (silica gel) column chromatography, but the compound streaks badly, does not elute, or appears to decompose on the column.

Probable Causes:

  • Strong Adsorption to Acidic Silica: The basic nitrogens of the 7-azaindole ring and the hydrazide can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and irreversible adsorption.[8]

  • Compound Instability: Some hydrazide or hydrazone compounds can be unstable on silica gel.[10]

  • Inappropriate Mobile Phase: The solvent system may be too non-polar to elute the highly polar product.[8]

Solutions:

Solution Mechanism & Rationale Step-by-Step Protocol
Mobile Phase Modification Adding a basic modifier neutralizes the acidic sites on the silica gel, reducing strong interactions with the basic compound.1. To your chosen mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane), add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of aqueous ammonia.[8] 2. Always pre-treat your silica gel by flushing the packed column with the modified mobile phase before loading your sample.
Use of Alternative Stationary Phases If silica is problematic, switching to a different stationary phase can circumvent the issue of strong acidic interactions.1. Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds.[8] 2. Reversed-Phase (C18) Chromatography: This is an excellent option for polar compounds. Elution is typically with a gradient of water and an organic solvent like acetonitrile or methanol.[9][11]
Dry Loading of Sample For compounds with limited solubility in the mobile phase, dry loading ensures a concentrated band at the start of the chromatography, leading to better separation.1. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., methanol or DCM). 2. Add a small amount of silica gel or Celite to the solution. 3. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. 4. Carefully load this powder onto the top of your prepared column.[9]

G A Start: Crude Compound B Is compound stable on silica TLC plate? A->B C Is compound highly polar? B->C Yes E Consider Alumina (Neutral/Basic) B->E No (Degrades) D Normal-Phase (Silica Gel) - Use basic modifier (e.g., NEt3) - Gradient: DCM -> DCM/MeOH C->D No F Reversed-Phase (C18) - Gradient: H2O/ACN - May need modifier (e.g., TFA or Formic Acid) C->F Yes

Caption: Selecting the right chromatography technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 5-Fluoro-7-azaindole-3-carbohydrazide?

A1: Common impurities often arise from the starting materials and side reactions.[7] These can include:

  • Unreacted Starting Material: Such as the corresponding methyl or ethyl ester (e.g., 5-fluoro-7-azaindole-3-carboxylate).

  • Symmetrically Di-substituted Hydrazides: Formed if the acylating agent reacts with both nitrogens of hydrazine.[7]

  • Hydrazones: If any carbonyl-containing solvents (like acetone) are used during workup or storage, they can react with the hydrazide to form hydrazones.[7]

Q2: My purified compound looks clean by ¹H NMR, but the melting point is broad. What could be the issue?

A2: A broad melting point, even with a clean NMR spectrum, often suggests the presence of residual solvent or polymorphism. The highly polar nature of your compound can lead to strong solvation. Ensure the compound is thoroughly dried under high vacuum, possibly with gentle heating, to remove any trapped solvent molecules like water, methanol, or DMSO.

Q3: Can I use reversed-phase HPLC for final purification? What conditions are recommended?

A3: Yes, reversed-phase HPLC is an excellent technique for purifying polar compounds like 5-Fluoro-7-azaindole-3-carbohydrazide.[9] A typical starting point would be:

  • Column: A C18 silica column.[7]

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic modifier helps to protonate the basic sites on your molecule, leading to sharper peaks.

  • Mobile Phase B: Acetonitrile with 0.1% of the same acid.[7]

  • Gradient: A linear gradient from a low percentage of B (e.g., 5-10%) to a high percentage (e.g., 95%) over 20-30 minutes.

Q4: The fluorine atom is on the pyridine ring. Does this significantly affect its properties compared to a standard indole?

A4: Yes. The electron-withdrawing nature of the nitrogen in the pyridine ring, combined with the fluorine atom, makes the 7-azaindole nucleus more electron-deficient than a standard indole.[4] This can increase the acidity of the N-H proton of the pyrrole ring and can influence the basicity of the pyridine nitrogen. These electronic effects can alter the compound's reactivity, solubility, and how it interacts with chromatographic stationary phases. Azaindoles, in general, tend to exhibit enhanced aqueous solubility compared to their indole counterparts.[3]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Mali, A., et al. (2022).
  • ResearchG
  • BenchChem. (2025).
  • Studies of synthesis and characterization of hydrazides deriv
  • Reddit. (2021).
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. (n.d.).
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC - NIH.
  • Recent advances in the global ring functionalization of 7-azaindoles. (n.d.). RSC Publishing.
  • The chemistry of hydrazides. (n.d.).

Sources

challenges in scaling up 5-Fluoro-7-azaindole-3-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket Focus: Process Chemistry, Scale-up Safety, Impurity Profiling

Overview

Welcome to the Technical Support Hub for the synthesis of 5-Fluoro-7-azaindole-3-carbohydrazide . This molecule is a critical intermediate in the development of kinase inhibitors (e.g., c-Met, JAK). The electron-deficient nature of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, combined with the 5-fluoro substitution, introduces unique reactivity challenges compared to standard indoles.

This guide addresses the three most common "Support Tickets" we receive regarding scale-up failures: Core Synthesis Hazards , C3-Acylation Stalling , and Hydrazinolysis Safety .

Module 1: The Core Scaffold (Sourcing vs. Synthesis)
Ticket #1024: "My Bartoli reaction exploded/failed on 50g scale."

Diagnosis: You are likely attempting to synthesize the 5-fluoro-7-azaindole core using the Bartoli Indole Synthesis (vinyl Grignard + nitro-pyridine).

  • The Issue: While effective on a milligram scale, the Bartoli reaction is thermally unstable and hazardous on a multigram scale. The reaction between vinyl magnesium bromide and nitro-compounds is highly exothermic and can lead to runaway conditions. Furthermore, the 5-fluoro substituent on the pyridine ring destabilizes the intermediate, leading to lower yields (<30%).

Resolution Protocol: Do not scale the Bartoli route. For scale-up (>50g), switch to the Sonogashira/Cyclization route starting from 2-amino-3-bromo-5-fluoropyridine. This route is safer, more reproducible, and avoids nitro-group energetic hazards.

Recommended Workflow (The "Larock" Approach):

  • Starting Material: 2-Amino-3-bromo-5-fluoropyridine (Commercially available).

  • Coupling: Sonogashira coupling with trimethylsilylacetylene (TMSA).

  • Cyclization: Base-mediated cyclization (KOtBu/NMP) to close the pyrrole ring.

Data Comparison:

ParameterBartoli RouteSonogashira Route
Safety Profile High Risk (Exothermic/Explosive)Low Risk (Standard heating)
Yield (Scale) 15–25% (Variable)65–80% (Consistent)
Purification Difficult (Tarry byproducts)Crystallization possible
Reagents Vinyl MgBr (Cryogenic required)Pd catalyst, CuI, Base
Module 2: Functionalization at C3 (The Bottleneck)
Ticket #2045: "Friedel-Crafts acylation is stalling at 50% conversion."

Diagnosis: You are likely using Aluminum Chloride (


) to install the acyl group directly.
  • The Mechanism: Unlike standard indoles, the N7 nitrogen in azaindole is basic (

    
    ). It complexes with Lewis acids (
    
    
    
    ) immediately, deactivating the ring towards electrophilic attack. You end up needing >3 equivalents of
    
    
    , creating a "sludge" that is impossible to stir and quench safely on a large scale.

Resolution Protocol: Abandon direct Friedel-Crafts acylation. Adopt the Vilsmeier-Haack Formylation


 Oxidation  sequence. This route avoids heavy metal waste and massive aluminum salts.

Step-by-Step Protocol:

  • Formylation:

    • Reagents:

      
       (1.1 equiv), DMF (Solvent/Reagent).
      
    • Condition:

      
      .
      
    • Why: The Vilsmeier reagent is potent enough to attack the C3 position despite the electron-deficient ring.

    • Product: 5-Fluoro-7-azaindole-3-carbaldehyde.

  • Oxidation:

    • Reagents:

      
       (Pinnick Oxidation) or 
      
      
      
      .
    • Product: 5-Fluoro-7-azaindole-3-carboxylic acid.

  • Esterification:

    • Reagents:

      
      , 
      
      
      
      (cat.), Reflux.
    • Product: Methyl 5-fluoro-7-azaindole-3-carboxylate.

Visual Workflow (Graphviz):

SynthesisRoute Start 5-Fluoro-7-azaindole Vilsmeier Step 1: Vilsmeier-Haack (POCl3/DMF) Start->Vilsmeier Aldehyde Intermediate: 3-Carbaldehyde Vilsmeier->Aldehyde High Yield Oxidation Step 2: Oxidation (NaClO2 or KMnO4) Aldehyde->Oxidation Acid Intermediate: 3-Carboxylic Acid Oxidation->Acid Esterification Step 3: Esterification (MeOH/H+) Acid->Esterification Ester Precursor: Methyl Ester Esterification->Ester Stable Solid

Caption: Recommended indirect route to the ester precursor to avoid Lewis Acid deactivation.

Module 3: Hydrazide Formation (Safety Critical)
Ticket #3099: "Precipitation trapped impurities; hydrazine handling concerns."

Diagnosis: The reaction of the methyl ester with hydrazine hydrate is straightforward but hazardous.

  • Safety Hazard: Hydrazine hydrate is toxic, corrosive, and unstable.[1] Heating it in a closed batch reactor poses a thermal runaway risk if the concentration is too high.

  • Quality Issue: The product (Carbohydrazide) is highly polar and insoluble in ethanol/methanol. It precipitates rapidly, trapping unreacted ester inside the crystal lattice ("occlusion").

Resolution Protocol:

1. Solvent Switch: Do not use pure Methanol. Use n-Butanol or Ethanol/Water (9:1) .

  • Reasoning: Higher boiling alcohols allow for higher temperature (faster reaction) but, more importantly, the slight solubility of the product at reflux allows "Ostwald ripening"—the crystals grow slower and purer, releasing trapped impurities.

2. The "Reverse Addition" Technique (Scale >100g): Instead of dumping hydrazine into the hot ester solution:

  • Charge Hydrazine Hydrate (excess, 3-5 equiv) into the reactor.

  • Heat to

    
    .
    
  • Slowly dose a solution of the Ester into the Hydrazine.

  • Benefit: Maintains a high ratio of Hydrazine:Ester, preventing the formation of the "dimer" impurity (where the product hydrazide attacks another ester molecule).

3. Workup:

  • Cool to

    
    .
    
  • Filter the solid.

  • Critical Wash: Wash with cold water (removes hydrazine salts) followed by cold MTBE (removes unreacted ester).

Troubleshooting Logic Tree:

Troubleshooting Start Issue: Low Purity Hydrazide Check1 Is the impurity Starting Material (Ester)? Start->Check1 Check2 Is the impurity the Dimer (Bis-hydrazide)? Check1->Check2 No Sol1 Action: Grind solid, reslurry in hot MeOH. Check1->Sol1 Yes (Occlusion) Sol2 Action: Increase Hydrazine equivs. Use Reverse Addition. Check2->Sol2 Yes

Caption: Decision tree for purifying the final carbohydrazide product.

Frequently Asked Questions (FAQ)

Q: Can I use Selectfluor to fluorinate 7-azaindole directly? A: We strongly advise against this. Direct fluorination of 7-azaindole is non-regioselective. You will get a mixture of C3-fluoro (active site) and C5-fluoro products that are nearly impossible to separate by crystallization. Always start with the fluorine installed on the pyridine ring (2-amino-3-bromo-5-fluoropyridine).

Q: Why not use the acid chloride + hydrazine? A: Converting 7-azaindole-3-carboxylic acid to the acid chloride requires thionyl chloride (


). Azaindoles are sensitive to acidic conditions and can polymerize or form N-oxides. The Ester + Hydrazine  route is milder (pH 8-9) and cleaner.

Q: How do I remove residual hydrazine? A: Hydrazine is a genotoxic impurity (GTI). You must demonstrate clearance.[2][3]

  • Chemical: Wash the wet cake with water (Hydrazine is highly water-soluble).

  • Analytical: Use HPLC with derivatization (e.g., benzaldehyde) to detect ppm levels of hydrazine.

  • Drying: Vacuum dry at

    
     for 24h.
    
References
  • Scale-up of Azaindole Synthesis: Kordubailo, M. V., et al. "Optimization and Scaling up of the Azaindole Derivatives Synthesis."[4] Journal of Organic and Pharmaceutical Chemistry, 2021. Link

  • Hydrazide Safety in Flow: Gutmann, B., et al. "Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow." Organic Process Research & Development, 2010.[5] Link

  • Azaindole Functionalization: L'Heureux, A., et al. "Practical Synthesis of 7-Azaindoles via the Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry, 2010. Link

  • Friedel-Crafts Limitations: Song, J.J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, 2007. Link

Sources

Validation & Comparative

5-Fluoro-7-azaindole-3-carbohydrazide vs other 7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists. Focus: Structural advantages, synthetic utility, and bio-performance relative to non-fluorinated and indole analogs.

Executive Summary: The Fluorine Advantage

In the landscape of kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has superseded the traditional indole nucleus due to its superior aqueous solubility and unique hydrogen-bonding capabilities. Within this class, 5-Fluoro-7-azaindole-3-carbohydrazide represents a high-value intermediate.

This guide compares this specific fluorinated derivative against its non-fluorinated parent (7-azaindole-3-carbohydrazide) and the carbocyclic indole analog. The inclusion of the C5-fluorine atom is not merely structural; it is a strategic functionalization that enhances metabolic stability and ligand lipophilicity (LipE) without imposing significant steric penalties.

Chemical Profile & Structural Logic[1]

The Scaffold Architecture

The 7-azaindole core mimics the purine ring of ATP, making it a "privileged structure" for targeting the ATP-binding site of protein kinases (e.g., BRAF, JAK, PI3K).

Feature5-Fluoro-7-azaindole-3-carbohydrazide7-Azaindole-3-carbohydrazideIndole-3-carbohydrazide
H-Bond Donors 4 (Pyrrole NH, Hydrazide NHs)44
H-Bond Acceptors 3 (Pyridine N, Carbonyl O, F)21 (Carbonyl O)
Electronic Nature Electron-deficient Pyridine ringElectron-deficient Pyridine ringElectron-rich Benzene ring
pKa (Pyrrole NH) ~12.5 (More Acidic)~13.2~16.9
Metabolic Liability Low (C5 blocked)High (C5 oxidation prone)High (C5/C6 oxidation)
The "Fluorine Effect" at C5

The C5 position in 7-azaindoles corresponds to the metabolically vulnerable C5 position in indoles.

  • Metabolic Blockade: Cytochrome P450 enzymes frequently hydroxylate the electron-rich C5 position of indoles/azaindoles. Substituting hydrogen with fluorine (

    
     vs 
    
    
    
    for H) effectively blocks this metabolic soft spot while maintaining steric compatibility with the binding pocket.
  • Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the pyridine ring, increasing the acidity of the pyrrole N1-H. This strengthens the hydrogen bond donation to the kinase hinge region (typically to the carbonyl oxygen of the hinge residue, e.g., Glu or Leu).

Comparative Performance Analysis

Kinase Hinge Binding Efficiency

The 7-azaindole scaffold binds to the kinase hinge region in a bidentate manner.[1] The 5-fluoro derivative enhances this interaction through electronic effects.

  • 7-Azaindole (N7): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the hinge backbone NH.

  • Pyrrole (NH): Acts as a Hydrogen Bond Donor (HBD) interacting with the hinge backbone Carbonyl.

Comparison:

  • Indole Analog: Lacks the N7 acceptor. Requires a water molecule to bridge the interaction or binds with lower affinity.

  • 5-H-7-Azaindole: Good binding, but the pyrrole NH is less acidic than the 5-F variant, potentially resulting in a weaker H-bond to the hinge carbonyl.

Synthetic Utility: The Hydrazide Linker

The C3-carbohydrazide moiety is a versatile "chemical handle." It serves as a precursor for heterocycle formation, essential for Fragment-Based Drug Discovery (FBDD).

Key Transformations:

  • Oxadiazoles: Cyclization with carboxylic acids/POCl3.

  • Triazoles: Reaction with carbon disulfide or isothiocyanates.

  • Hydrazones: Condensation with aldehydes (Schiff bases).

These transformations allow the rapid generation of libraries to probe the "solvent-front" region of the kinase pocket.

Visualized Mechanisms & Workflows

Synthesis Pathway: From Scaffold to Lead

The following diagram illustrates the standard protocol for synthesizing the 5-fluoro-hydrazide and its downstream application in generating kinase inhibitors.

SynthesisPath Start 5-Fluoro-7-azaindole (Starting Material) Step1 Acylation/Esterification (C3-Functionalization) Start->Step1 Friedel-Crafts or Vilsmeier-Haack Inter Methyl 5-Fluoro-7-azaindole- 3-carboxylate Step1->Inter Step2 Hydrazinolysis (NH2NH2, EtOH, Reflux) Inter->Step2 Product 5-Fluoro-7-azaindole- 3-carbohydrazide Step2->Product App1 1,3,4-Oxadiazoles (Kinase Inhibitors) Product->App1 Cyclization (R-COOH/POCl3) App2 Acylhydrazones (Antimicrobial/Antiviral) Product->App2 Condensation (R-CHO)

Caption: Synthetic route converting the 5-fluoro scaffold into the hydrazide intermediate and bioactive heterocycles.

Molecular Interaction: The Hinge Binding Mode

This diagram details why the 7-azaindole core is superior to indole, highlighting the critical H-bond network.

BindingMode cluster_kinase Kinase Hinge Region (Protein) cluster_inhibitor 5-Fluoro-7-azaindole Core Hinge_NH Backbone NH (H-Bond Donor) N7 Pyridine N7 (Acceptor) Hinge_NH->N7 H-Bond (2.8-3.0 Å) Hinge_CO Backbone C=O (H-Bond Acceptor) Note Indole analogs lack the N7 interaction N7->Note NH1 Pyrrole NH (Donor) NH1->Hinge_CO H-Bond (2.8-3.0 Å) Enhanced by 5-F F5 5-Fluoro (Metabolic Shield)

Caption: Bidentate binding mode of 7-azaindole. The 5-Fluoro group acidifies NH1, strengthening the donor interaction.

Experimental Protocols

Synthesis of 5-Fluoro-7-azaindole-3-carbohydrazide

Note: This protocol is adapted from standard procedures for 7-azaindole esters.

Reagents:

  • Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 eq)

  • Hydrazine hydrate (80%, 10.0 eq)

  • Ethanol (absolute)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the methyl ester in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10.0 mmol of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (System: 10% MeOH in DCM). The ester spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    spot (hydrazide).
  • Work-up: Cool the reaction mixture to

    
    . The product often precipitates as a white/off-white solid.
    
  • Filtration: Filter the solid, wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Drying: Dry under vacuum.

    • Expected Yield: 80–90%

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) typically shows a broad singlet at
      
      
      9.0–9.5 ppm (CONH) and a broad signal at
      
      
      4.0–4.5 ppm (
      
      
      ).
Application: Synthesis of 1,3,4-Oxadiazole Derivative

To convert the hydrazide into a kinase-active oxadiazole scaffold:

  • Suspend the hydrazide (1 eq) in

    
     (5–10 eq).
    
  • Add the desired aromatic carboxylic acid (1 eq).

  • Reflux for 6–8 hours.

  • Quench with ice water and neutralize with

    
    .
    
  • Extract with Ethyl Acetate.[2]

References

  • Popowycz, F., et al. (2025). The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Song, J. J., et al. (2018). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. National Science Foundation (NSF). Available at: [Link]

  • Wang, S., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents. National Institutes of Health (NIH). Available at: [Link]

Sources

assessing the selectivity of 5-Fluoro-7-azaindole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity of 5-Fluoro-7-azaindole-3-carbohydrazide in Kinase Inhibition: A Comparative Guide

As drug discovery pivots toward highly selective targeted therapies, the architectural precision of fragment-based drug design (FBDD) becomes paramount. In my experience profiling kinase inhibitors, the transition from a generic hinge-binder to a highly selective clinical candidate often hinges on micro-modifications to the core scaffold.

This guide objectively evaluates 5-Fluoro-7-azaindole-3-carbohydrazide , a critical intermediate and pharmacophore used predominantly in the development of serine/threonine kinase inhibitors (such as Cdc7 and CDKs)[1]. We will compare its performance against alternative azaindole isomers, dissect the causality behind its structural advantages, and provide self-validating protocols for assessing its selectivity.

Mechanistic Grounding: Why 5-Fluoro-7-azaindole?

To understand the selectivity of the 3-carbohydrazide derivative, we must first analyze the foundation: the 5-fluoro-7-azaindole core.

  • Hinge-Binding Mimicry: The 7-azaindole framework is a privileged bioisostere of the purine ring found in ATP. The pyridine nitrogen (N7) acts as a hydrogen-bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen-bond donor, perfectly anchoring the molecule to the backbone amides of the kinase hinge region[1].

  • The Role of the Fluorine Atom: Substituting a fluorine atom at the C-5 position serves two causal functions. First, its electronegativity lowers the pKa of the N7 atom, fine-tuning the hydrogen-bond strength to favor specific kinase conformations. Second, it blocks a known metabolic "soft spot," significantly reducing oxidative metabolism by Cytochrome P450 (CYP3A) and aldehyde oxidase, thereby improving the pharmacokinetic (PK) profile compared to unsubstituted variants[2].

  • The Carbohydrazide Vector: Acylation at the C-3 position to form a carbohydrazide directs the molecule toward the solvent-exposed region or the ribose-binding pocket[1]. This vector provides an ideal synthetic handle to attach diverse functional groups (e.g., via coupling with primary amines) to exploit subtle differences in the pre-DFG pocket of target kinases like Cdc7, driving selectivity away from structurally homologous off-targets like CDK2.

Comparative Selectivity Analysis

When evaluating the 5-fluoro-7-azaindole scaffold against its alternatives, the position of the nitrogen atom and the presence of the halogen are critical determinants of biological activity[3].

The table below summarizes the comparative selectivity of various azaindole scaffolds based on established biochemical profiling data. The derivatives synthesized from 5-fluoro-7-azaindole-3-carbohydrazide demonstrate superior selectivity windows, particularly between target kinases (e.g., Cdc7 or specific CDKs) and off-target cell cycle regulators[1].

Table 1: Comparative Inhibitory Activity and Selectivity of Azaindole Scaffolds

Scaffold / Derivative BasePrimary TargetTarget IC₅₀ (nM)Off-Target (CDK2) IC₅₀ (nM)Selectivity ProfileMetabolic Stability
5-Fluoro-7-azaindole-3-carbohydrazide (Optimized Derivative 34d)Cdc7 / CDK9311600High (>50-fold over CDK2)Excellent (Fluorine blocks AO/CYP3A)
Unsubstituted 7-azaindole Pan-Kinase~15 - 50~45Poor (Broad spectrum)Moderate (Prone to oxidation)
6-Chloro-7-azaindole Cdc7103.1Inverted (Prefers CDK2)Moderate
5-Azaindole Isomer Cdc7663700High (>50-fold over CDK2)Low (Suboptimal PK)
4-Azaindole Isomer c-MetLow nM>10,000Target-Specific (Poor for Cdc7)Moderate

Data synthesized from comparative kinase profiling studies[1],[3],[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and evaluation of these compounds must be built on self-validating systems. Below are the step-by-step methodologies for synthesizing the 3-carbohydrazide intermediate and profiling its selectivity.

Protocol A: Synthesis of 5-Fluoro-7-azaindole-3-carbohydrazide

Objective: Generate the key library precursor with high purity.

  • Acylation: Dissolve 5-fluoro-7-azaindole in anhydrous dichloromethane (DCM) under inert atmosphere. Add aluminum chloride (AlCl₃) followed by trichloroacetyl chloride at 0°C.

    • Causality: Trichloroacetyl chloride is utilized instead of standard acetyl chloride because the highly electron-withdrawing trichloroacetyl moiety acts as an exceptional leaving group. This primes the molecule for direct nucleophilic attack.

  • Hydrazinolysis: Isolate the intermediate and dissolve it in ethanol. Add hydrazine hydrate dropwise at room temperature and stir for 2 hours[1].

    • Causality: The direct displacement by hydrazine bypasses the need for a multi-step esterification and subsequent hydrazinolysis, maximizing the yield (typically ~80%)[1].

  • Self-Validating Step: Before proceeding to library generation (e.g., reacting with 1,1'-carbonyldiimidazole[1]), validate the intermediate via LC-MS. The complete disappearance of the trichloroacetyl intermediate and the emergence of the [M+H]⁺ peak for the carbohydrazide confirms successful conversion. Failure to achieve >95% conversion indicates moisture contamination in the hydrazine reagent, which will poison subsequent peptide-coupling steps.

Protocol B: Selectivity Profiling via TR-FRET Kinase Assay

Objective: Quantify the selectivity of the synthesized derivatives against a panel of kinases (e.g., Cdc7 vs. CDK1/2/9).

  • Assay Preparation: Prepare recombinant kinases (Cdc7/Dbf4 and CDK2/Cyclin E) in assay buffer (HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • Causality: Tween-20 is critical to prevent the hydrophobic azaindole derivatives from aggregating and forming false-positive inhibitory micelles.

  • Compound Incubation: Dispense serial dilutions of the azaindole derivatives into a 384-well plate. Add the kinase and pre-incubate for 15 minutes to allow equilibrium binding at the hinge region.

  • Reaction Initiation & Detection: Add ATP (at the specific Kₘ for each kinase) and the biotinylated peptide substrate. After 60 minutes, stop the reaction with EDTA and add Europium-labeled anti-phospho antibodies and Streptavidin-APC.

    • Self-Validating Step: Include Staurosporine as a pan-kinase positive control to validate the assay's dynamic range. Include a "no-ATP" well as a negative control to establish the background signal. If the Staurosporine IC₅₀ deviates by more than 3-fold from historical norms, the ATP concentration has likely degraded, and the assay must be rejected.

Mandatory Visualizations

The following diagrams illustrate the biological mechanism of action and the experimental workflow for evaluating these compounds.

Pathway A Origin of Replication B MCM Helicase A->B Recruits D DNA Synthesis (S Phase) B->D Unwinds DNA C Cdc7/Dbf4 Kinase C->B Phosphorylates E 5-Fluoro-7-azaindole Derivatives E->C ATP-Competitive Inhibition

Mechanism of Cdc7 inhibition by 5-fluoro-7-azaindole derivatives in DNA replication.

Workflow Step1 Step 1: Scaffold Synthesis (Trichloroacetylation & Hydrazinolysis) Step2 Step 2: Library Generation (CDI Coupling with Amines) Step1->Step2 Step3 Step 3: TR-FRET Kinase Assay (Target vs Off-Target Panel) Step2->Step3 Step4 Step 4: Selectivity Profiling (Orthogonal Validation) Step3->Step4

Experimental workflow for synthesizing and profiling azaindole kinase inhibitors.

References

  • Source: National Institutes of Health (NIH)
  • Title: A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays Source: Benchchem URL
  • Title: Discovery of Potent and Efficacious Influenza PB2 Inhibitors Source: ACS Publications URL

Sources

Publish Comparison Guide: In Vivo Validation of 5-Fluoro-7-azaindole-3-carbohydrazide Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-7-azaindole-3-carbohydrazide represents a critical pharmacophoric scaffold in the development of next-generation kinase inhibitors, particularly for oncology (targeting c-Met, FGFR, and VEGFR) and antimicrobial applications. While the 7-azaindole core mimics the purine ring of ATP, allowing for potent hinge-binding interactions within kinase active sites, the 5-fluoro substitution enhances metabolic stability by blocking labile sites prone to oxidative metabolism (e.g., by CYP450). The carbohydrazide moiety (–CONHNH₂) serves as a versatile "warhead" or linker, capable of forming hydrogen bond networks or being cyclized into bioactive heterocycles (e.g., 1,3,4-oxadiazoles).

This guide provides a rigorous framework for validating the in vivo activity of this compound class, comparing it against industry standards like Sunitinib and Vemurafenib .

Part 1: Compound Profile & Mechanism of Action (MoA)

Structural Logic[1]
  • 7-Azaindole Core: Acts as a bioisostere of the adenine ring in ATP. The N7 nitrogen accepts a hydrogen bond from the kinase hinge region, while the NH1 donates a hydrogen bond.

  • 5-Fluoro Group: Increases lipophilicity and metabolic resistance. It prevents hydroxylation at the 5-position, extending the half-life (

    
    ) in vivo.
    
  • 3-Carbohydrazide: Provides a unique binding vector. It can interact with the ribose-binding pocket or gatekeeper residues. In many lead optimization campaigns, this group is derivatized into hydrazones to access hydrophobic pockets adjacent to the ATP site.

Mechanism of Action: ATP-Competitive Inhibition

The molecule functions primarily as a Type I or Type II kinase inhibitor.

  • Entry: Diffuses into the cell and binds to the ATP-binding pocket of the target kinase (e.g., c-Met, VEGFR2).

  • Binding: Forms a bidentate H-bond with the hinge region residues.

  • Effect: Sterically blocks ATP binding, preventing phosphorylation of downstream effectors (e.g., STAT3, AKT, ERK), thereby inhibiting tumor cell proliferation and angiogenesis.

Diagram: Kinase Signaling Pathway & Inhibition

KinaseInhibition Drug 5-Fluoro-7-azaindole Derivative RTK Receptor Tyrosine Kinase (c-Met / VEGFR) Drug->RTK Competitive Inhibition (Hinge Binding) Ras Ras/Raf Drug->Ras Blocks Downstream Signaling RTK->Ras Activation ATP ATP ATP->RTK Phosphorylation (Activation) MEK MEK Ras->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus Translocation Proliferation Tumor Proliferation & Angiogenesis Nucleus->Proliferation

Caption: Mechanism of ATP-competitive inhibition by 7-azaindole derivatives, blocking the RAS/MAPK proliferation cascade.

Part 2: Comparative Analysis

To objectively validate performance, 5-Fluoro-7-azaindole-3-carbohydrazide (and its active hydrazone derivatives) must be benchmarked against FDA-approved kinase inhibitors.

Feature5-Fluoro-7-azaindole-3-carbohydrazide (Class)Sunitinib (Standard)Vemurafenib (Standard)
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)Indolin-2-one7-Azaindole
Primary Targets c-Met, FGFR, VEGFR2VEGFR, PDGFR, KITBRAF V600E
Binding Mode ATP-Competitive (Hinge Binder)ATP-CompetitiveATP-Competitive
Metabolic Stability High (due to 5-F substitution)Moderate (CYP3A4 metabolism)Moderate
Solubility Moderate (improves with hydrazide derivatization)Low (requires malate salt)Low (requires microprecipitation)
Toxicity Profile Potential hydrazine-related toxicity (requires monitoring)Cardiotoxicity, MyelosuppressionCutaneous SCC, Photosensitivity

Key Advantage: The 5-fluoro substitution often confers superior metabolic stability compared to non-fluorinated analogs, potentially allowing for lower dosing frequencies in in vivo models.

Part 3: In Vivo Validation Protocols

Pharmacokinetics (PK) & Bioavailability

Before efficacy testing, the compound's stability and exposure must be verified. The hydrazide moiety can be labile; thus, plasma stability is the first "gate".

Protocol: Single-Dose PK Study in Mice

  • Subjects: Male CD-1 mice (n=3 per timepoint).

  • Formulation: Dissolve compound in 5% DMSO + 40% PEG400 + 55% Saline.

  • Administration:

    • IV Arm: 2 mg/kg (Tail vein).

    • PO Arm: 10 mg/kg (Oral gavage).

  • Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS quantification.

  • Success Criteria: Oral Bioavailability (

    
    ) > 20%; Half-life (
    
    
    
    ) > 2 hours.
Efficacy: Xenograft Tumor Model

This is the gold standard for validating anticancer activity.

Protocol: Human Tumor Xenograft (e.g., A549 Lung or HepG2 Liver)

  • Cell Culture: Expand A549 cells in DMEM + 10% FBS.

  • Inoculation: Inject

    
     cells subcutaneously into the right flank of BALB/c nude mice.
    
  • Randomization: When tumors reach ~100 mm³ (approx. 10-14 days), randomize mice into 3 groups (n=8/group):

    • Vehicle Control: (5% DMSO/PEG400).

    • Positive Control: Sunitinib (40 mg/kg, PO, q.d.).

    • Test Group: 5-Fluoro-7-azaindole-3-carbohydrazide (or derivative) (20-50 mg/kg, PO, q.d.).

  • Dosing: Treat daily for 21 days.

  • Measurements:

    • Tumor Volume: Measure bi-weekly using calipers (

      
      ).
      
    • Body Weight: Monitor daily for toxicity (weight loss >15% requires euthanasia).

  • Endpoint: Harvest tumors, weigh, and fix in formalin for IHC (Ki-67 staining).

Diagram: Experimental Workflow

Workflow Step1 Synthesis & QC (NMR, HPLC >98%) Step2 In Vitro Screening (Kinase Panel IC50) Step1->Step2 Hit ID Step3 PK Study (Mice) (Bioavailability Check) Step2->Step3 Lead Opt Step4 Xenograft Model (Efficacy vs. Control) Step3->Step4 F > 20% Step5 Data Analysis (TGI%, p-value) Step4->Step5

Caption: Step-by-step validation workflow from chemical synthesis to in vivo efficacy analysis.

Part 4: Data Synthesis & Interpretation[3]

When publishing, present your data using the following structure to ensure E-E-A-T standards.

Tumor Growth Inhibition (TGI) Calculation


Where 

is treated tumor volume and

is control tumor volume.

Expected Outcomes Table:

MetricVehicleSunitinib (40 mg/kg)Test Compound (50 mg/kg)Interpretation
Final Tumor Vol (mm³)



Comparable efficacy to standard suggests potent inhibition.
Body Weight Change



Less weight loss indicates superior tolerability/safety profile.
Survival Rate 100%90%100%No acute toxicity observed.
Troubleshooting & Self-Validation
  • Issue: Low oral bioavailability.

    • Causality: The carbohydrazide group may be hydrolyzing or forming insoluble aggregates.

    • Solution: Synthesize the hydrochloride salt form or use a lipid-based formulation (e.g., Labrasol).

  • Issue: No tumor regression despite in vitro potency.

    • Causality: High plasma protein binding (>99%) reducing free drug concentration.

    • Solution: Check plasma protein binding (PPB) and adjust dose to ensure

      
      .
      

References

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Vertex AI Search (Depositolegale). 1

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook/ResearchGate. 3

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. NIH/PubMed. 4

  • Synthesis and anticancer activity study of indolyl hydrazide–hydrazones. ResearchGate. 5

Sources

comparative analysis of 5-Fluoro-7-azaindole-3-carbohydrazide and its non-fluorinated analog

[1]

Executive Summary

This guide provides a technical comparison between 5-Fluoro-7-azaindole-3-carbohydrazide (Compound A) and its non-fluorinated parent scaffold, 7-azaindole-3-carbohydrazide (Compound B).

These compounds are critical intermediates in the synthesis of kinase inhibitors (targeting c-Met, JAK, FGFR) and antiviral agents (influenza PB2 inhibitors).[1] While the non-fluorinated analog serves as the baseline scaffold, the 5-fluoro derivative is frequently selected in lead optimization to block metabolic soft spots and modulate physicochemical properties without altering the fundamental binding mode.[1]

Key Distinction: The introduction of fluorine at the C5 position primarily enhances metabolic stability by blocking oxidative metabolism and modulates the acidity of the pyrrole NH , often resulting in improved potency and pharmacokinetic profiles.

Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6]

The following table contrasts the fundamental properties of the two scaffolds.

Feature5-Fluoro-7-azaindole-3-carbohydrazide7-azaindole-3-carbohydrazideImpact of Fluorine
Molecular Formula C₈H₇FN₄OC₈H₈N₄O+19 Da mass shift
Molecular Weight 194.17 g/mol 176.18 g/mol Negligible steric impact
ClogP (Est.) ~0.8 - 1.1~0.4 - 0.6Increased Lipophilicity: Improves membrane permeability.
pKa (Pyrrole NH) ~12.5 (More Acidic)~13.2Enhanced H-Bonding: Stronger donor capability to kinase hinge residues (e.g., Glu).[1]
Metabolic Liability Low High F blocks C5-oxidation by CYPs and Aldehyde Oxidase.
Solubility ModerateHighSlight reduction due to lipophilicity, but generally acceptable.[1]

Mechanistic Insight: The "Fluorine Effect"[2]

Metabolic Blockade

The 7-azaindole scaffold is susceptible to oxidative metabolism, particularly at the C5 position, mediated by Cytochrome P450 enzymes and Aldehyde Oxidase (AO).[1]

  • Non-Fluorinated (Compound B): Rapidly oxidized to the 5-hydroxy derivative or ring-opened metabolites, leading to short in vivo half-life (

    
    ).[1]
    
  • Fluorinated (Compound A): The C-F bond is metabolically inert.[1] Substituting Hydrogen with Fluorine at C5 sterically and electronically blocks this oxidation pathway, significantly extending

    
     and bioavailability (
    
    
    ).[1]
Binding Mode Modulation

In kinase inhibitor design, the 7-azaindole core typically binds to the ATP hinge region.[1][2][3]

  • H-Bond Donor: The pyrrole NH donates a hydrogen bond to the backbone carbonyl of a hinge residue (e.g., Glu97 in CDK2).[1]

  • Electronic Effect: The strong electronegativity of the 5-Fluorine withdraws electron density from the aromatic ring, increasing the acidity of the pyrrole NH. This strengthens the H-bond interaction with the kinase hinge, often resulting in lower

    
     values.[1]
    

Synthetic Workflow

The synthesis of the carbohydrazide moiety is a critical step, typically performed via hydrazinolysis of the corresponding methyl or ethyl ester.

Reaction Scheme Visualization

SynthesisWorkflowStart5-Fluoro-7-azaindole-3-carboxylicacid methyl esterConditionsReflux, EtOH4-6 HoursStart->ConditionsReagentHydrazine Hydrate(NH2NH2 · H2O)Reagent->ConditionsProduct5-Fluoro-7-azaindole-3-carbohydrazide(Precipitate)Conditions->ProductNucleophilic AcylSubstitutionWorkupFiltration & Cold EtOH WashProduct->Workup

Caption: Synthetic pathway for the conversion of the methyl ester precursor to the target carbohydrazide via nucleophilic acyl substitution.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 5-Fluoro-7-azaindole-3-carbohydrazide from Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Reagents:

  • Methyl 5-fluoro-7-azaindole-3-carboxylate (1.0 eq)

  • Hydrazine hydrate (80% or 98%, 10.0 eq)[1]

  • Ethanol (Absolute, 10 mL/mmol substrate)[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the methyl ester starting material in absolute ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature. The solution may clear initially as the ester dissolves.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation Point: Monitor by TLC (System: 10% MeOH in DCM). The starting ester (

      
      ) should disappear, and a lower 
      
      
      spot (Carbohydrazide,
      
      
      ) should appear.[1]
  • Precipitation: Allow the reaction to cool to room temperature. The product typically precipitates as a white or off-white solid upon cooling.

    • Troubleshooting: If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and cool in an ice bath.[1]

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (

    
    ) to remove excess hydrazine.[1]
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    

Expected Yield: 85–95% Characterization:

  • 1H NMR (DMSO-d6):

    
     ~12.5 (br s, 1H, pyrrole NH), ~9.2 (s, 1H, CONH), ~8.3 (dd, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~4.5 (br s, 2H, NH2).[1]
    

Biological Performance & Validation

Kinase Inhibition Potential

The carbohydrazide group is often derivatized into heterocycles (e.g., 1,3,4-oxadiazoles) to access the ATP-binding pocket.[1] However, the scaffold itself dictates the binding orientation.[1]

Signaling Pathway Interaction:

KinaseBindingInhibitor5-F-7-Azaindole ScaffoldHingeKinase Hinge Region(Glu - Met - Leu)Inhibitor->HingeH-Bond (Donor: Pyrrole NH)PocketHydrophobic Pocket(Gatekeeper Residue)Inhibitor->PocketVan der Waals(5-F Interaction)Hinge->InhibitorH-Bond (Acceptor: Pyridine N)

Caption: Schematic of the bidentate hydrogen bonding mode of the 7-azaindole scaffold within the kinase ATP-binding site.

Experimental Assay: Metabolic Stability (Microsomal Stability)

To empirically verify the "Fluorine Advantage," researchers should perform a comparative microsomal stability assay.[1]

Protocol:

  • Incubation: Incubate Compound A and Compound B (

    
    ) separately with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.[1]

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1]
    

Expected Outcome:

  • Compound B (Non-F): Rapid degradation (

    
     min).[1]
    
  • Compound A (5-F): Extended stability (

    
     min), confirming the blockade of C5 oxidation.[1]
    

References

  • Song, J. J., et al. (2002).[1] "Organometallic methods for the synthesis of 5-substituted 7-azaindoles." Journal of Organic Chemistry. Link[1]

  • Irie, T., & Sawa, M. (2018).[1][2] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[2][4] Chemical and Pharmaceutical Bulletin. Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Verbiscar, A. J. (1972).[1][5] "Synthesis of 1-p-chlorobenzyl-7-azaindole-3-α-piperidylmethanol as a potential antimalarial agent." Journal of Medicinal Chemistry. Link[1]

  • BenchChem. (2025).[4] "Synthesis of 1-Acetyl-7-azaindole from 7-Azaindole: Experimental Protocol." BenchChem Application Notes. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.